Phospholane, 1-chloro-, 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClOP/c5-7(6)3-1-2-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTMXYOTKHYYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621601 | |
| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-59-5 | |
| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Chloro-1-oxophospholane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-1-oxophospholane, a five-membered cyclic phosphonyl chloride. While direct literature on this specific molecule is sparse, this document outlines a plausible synthetic route and predicted characterization data based on established principles of organophosphorus chemistry and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel phospholane derivatives.
Introduction
Phospholane derivatives are a class of organophosphorus compounds that have garnered significant interest in various fields, including medicinal chemistry, catalysis, and materials science. The phosphorus-containing heterocyclic ring imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis. 1-Chloro-1-oxophospholane, as a reactive cyclic phosphonyl chloride, is a precursor to a variety of functionalized phospholane oxides through nucleophilic substitution at the phosphorus center. This reactivity allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential biological activity or catalytic properties.
Synthesis of 1-Chloro-1-oxophospholane
A plausible and efficient method for the synthesis of 1-chloro-1-oxophospholane involves a two-step one-pot reaction starting from 1,4-butanediol and phosphorus trichloride, followed by in-situ oxidation. This approach is analogous to the well-documented synthesis of similar cyclic phosphorus compounds.
Proposed Reaction Scheme
The synthesis can be conceptualized in the following two stages:
-
Cyclization: Reaction of 1,4-butanediol with phosphorus trichloride to form the intermediate 1-chloro-phospholane.
-
Oxidation: Subsequent oxidation of the phosphite intermediate to the corresponding phosphonyl chloride.
Caption: Proposed synthetic pathway for 1-chloro-1-oxophospholane.
Experimental Protocol
Materials:
-
1,4-Butanediol (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Dry, inert solvent (e.g., dichloromethane, toluene)
-
Oxidizing agent (e.g., dry oxygen gas, dinitrogen tetroxide)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas is dried in an oven and allowed to cool under a stream of inert gas.
-
Cyclization:
-
A solution of 1,4-butanediol in the dry, inert solvent is charged into the flask.
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. The reaction is exothermic and produces hydrogen chloride gas, which should be vented through a suitable trap.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete formation of the 1-chloro-phospholane intermediate.
-
-
Oxidation:
-
The reaction mixture containing the intermediate is cooled again to 0 °C.
-
A stream of dry oxygen gas is bubbled through the solution, or another suitable oxidizing agent is added cautiously. This step is also exothermic and requires careful temperature control.
-
The oxidation is monitored by a suitable method (e.g., ³¹P NMR) until the starting phosphite signal has disappeared.
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-chloro-1-oxophospholane as a colorless liquid.
-
Caption: General experimental workflow for the synthesis.
Characterization
The structure and purity of the synthesized 1-chloro-1-oxophospholane can be confirmed using a combination of spectroscopic techniques. The following tables summarize the predicted and expected data based on analogous structures.
Spectroscopic Data
| Technique | Expected Observations |
| ³¹P NMR | A singlet in the range of +40 to +60 ppm. |
| ¹H NMR | Two multiplets corresponding to the methylene protons on the phospholane ring. The protons alpha to the phosphorus will be deshielded and show phosphorus-hydrogen coupling. |
| ¹³C NMR | Two signals for the two non-equivalent methylene carbons. Both carbons will exhibit coupling to the phosphorus atom. |
| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |
| Infrared (IR) | Strong absorption band for the P=O stretch (ν P=O) around 1250-1300 cm⁻¹ and a characteristic absorption for the P-Cl stretch (ν P-Cl) around 500-600 cm⁻¹. |
Tabulated Predicted Spectroscopic Data
Table 1: Predicted NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~ +50 | s | - | P |
| ¹H | ~ 4.0 - 4.2 | m | - | -CH₂-P |
| ~ 2.0 - 2.2 | m | - | -CH₂-CH₂- | |
| ¹³C | ~ 45 - 50 | d | ¹J(P,C) ≈ 90-100 | -CH₂-P |
| ~ 25 - 30 | d | ²J(P,C) ≈ 5-10 | -CH₂-CH₂- |
Table 2: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 140 | ~100 | [M]⁺ (with ³⁵Cl) |
| 142 | ~33 | [M]⁺ (with ³⁷Cl) |
| 105 | Variable | [M - Cl]⁺ |
| 79 | Variable | [POCl]⁺ |
Table 3: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 2950 | Medium | C-H stretch |
| ~ 1280 | Strong | P=O stretch |
| ~ 550 | Medium-Strong | P-Cl stretch |
Logical Relationships in Characterization
The characterization of 1-chloro-1-oxophospholane involves a logical workflow where each analytical technique provides complementary information to confirm the structure of the target molecule.
Caption: Logical flow of spectroscopic analysis for structural confirmation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 1-chloro-1-oxophospholane. The proposed synthetic route is based on well-established methodologies for analogous compounds and is expected to be a viable approach for obtaining the target molecule. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. The reactivity of the P-Cl bond in 1-chloro-1-oxophospholane opens up numerous possibilities for the development of novel phospholane-based compounds with potential applications in drug discovery and catalysis. Further research is warranted to explore the full potential of this versatile building block.
Technical Guide: 1-Chloro-1-oxophospholane - Properties, Synthesis, and Experimental Protocols
Introduction
1-chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a five-membered phospholane ring. The phosphorus atom is pentavalent, bonded to a chlorine atom, an oxygen atom (phosphoryl group), and two carbon atoms within the ring. This structure imparts significant reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in the preparation of novel phosphonate esters and other phosphorus-containing molecules for applications in drug development and materials science. Its reactivity is centered around the electrophilic phosphorus atom and the labile P-Cl bond.
Predicted Physical and Chemical Properties
The physical and chemical properties of 1-chloro-1-oxophospholane are anticipated to be similar to those of 2-chloro-1,3,2-dioxaphospholane 2-oxide. The data for this analogue is presented below.
Table 1: Predicted Physical Properties of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)
| Property | Value |
| Molecular Formula | C₄H₈ClOP |
| Molecular Weight | 154.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 12-14 °C[1] |
| Boiling Point | 89-91 °C at 0.8 mmHg[1] |
| Density | ~1.3 - 1.5 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.45[1] |
Table 2: Predicted Spectroscopic Data of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)
| Spectroscopy | Expected Features |
| ¹H NMR | Multiplets corresponding to the protons on the phospholane ring. |
| ¹³C NMR | Resonances for the four carbon atoms of the phospholane ring. |
| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum. |
| IR Spectroscopy | Strong absorption band for the P=O (phosphoryl) group (~1300 cm⁻¹), and a band for the P-Cl bond (~550 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Proposed Synthesis of 1-chloro-1-oxophospholane
A plausible synthetic route to 1-chloro-1-oxophospholane involves a two-step process starting from 1,4-butanediol and phosphorus trichloride, followed by oxidation. This method is adapted from the known synthesis of similar cyclic phosphonyl chlorides.
Step 1: Synthesis of 1-chloro-phospholane
1,4-butanediol is reacted with phosphorus trichloride in an inert solvent (e.g., dichloromethane) to yield the cyclic 1-chloro-phospholane.
Step 2: Oxidation to 1-chloro-1-oxophospholane
The resulting 1-chloro-phospholane is then oxidized to the final product, 1-chloro-1-oxophospholane. This oxidation can be achieved using various oxidizing agents, such as molecular oxygen or a mild oxidant like dinitrogen tetroxide.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis and characterization of 1-chloro-1-oxophospholane.
Synthesis of 1-chloro-phospholane
Materials:
-
1,4-butanediol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of 1,4-butanediol in anhydrous DCM.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Phosphorus trichloride is added dropwise to the stirred solution via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).
-
The solvent and any volatile byproducts are removed under reduced pressure to yield crude 1-chloro-phospholane, which can be purified by distillation.
Oxidation to 1-chloro-1-oxophospholane
Materials:
-
1-chloro-phospholane
-
Dry oxygen gas or other suitable oxidizing agent
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The crude or purified 1-chloro-phospholane is dissolved in an anhydrous solvent in a reaction vessel.
-
Dry oxygen gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
The progress of the oxidation is monitored by ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting 1-chloro-1-oxophospholane can be purified by vacuum distillation.
Characterization
The structure and purity of the synthesized 1-chloro-1-oxophospholane would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the P=O and P-Cl bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
Proposed Synthesis Workflow for 1-chloro-1-oxophospholane
Caption: Proposed two-step synthesis and characterization workflow for 1-chloro-1-oxophospholane.
Reactivity and Potential Applications
The P-Cl bond in 1-chloro-1-oxophospholane is expected to be highly reactive towards nucleophiles. This allows for the facile introduction of a variety of functional groups at the phosphorus center. Reactions with alcohols, amines, and organometallic reagents would lead to the corresponding phosphonate esters, phosphonamides, and phosphine oxides, respectively. This reactivity makes 1-chloro-1-oxophospholane a versatile building block for the synthesis of a diverse range of organophosphorus compounds. These compounds could be investigated for their biological activity in drug discovery programs or for their properties as ligands, catalysts, or flame retardants in materials science.
Safety Information
By analogy with 2-chloro-1,3,2-dioxaphospholane 2-oxide, 1-chloro-1-oxophospholane should be handled with care. It is expected to be corrosive and to react with moisture. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be stored under an inert atmosphere to prevent decomposition.
References
The Enigmatic Activator: A Technical Guide to the Mechanism of 1-Chloro-1-oxophospholane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1-oxophospholane is a highly reactive organophosphorus compound with significant potential in modern organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, which is activated by the electron-withdrawing chlorine and oxygen atoms. This technical guide provides an in-depth analysis of the proposed mechanism of action of 1-chloro-1-oxophospholane in organic reactions. While specific literature on this exact molecule is sparse, its reactivity can be confidently inferred from the well-established chemistry of related phosphoryl chlorides and phospholane oxides. This document will detail the fundamental reaction pathways, provide illustrative experimental protocols, and present hypothetical data to guide researchers in its application.
Core Principles of Reactivity
The central feature of 1-chloro-1-oxophospholane's reactivity is the phosphorus-chlorine bond. The phosphorus atom is highly electrophilic due to the inductive effect of the chlorine atom and the phosphoryl oxygen. This makes it a prime target for nucleophilic attack. The general mechanism of action is anticipated to be a nucleophilic substitution at the phosphorus center , proceeding through a trigonal bipyramidal intermediate.
The phospholane ring itself can influence the stereochemical outcome of these reactions, although detailed studies on this specific compound are not yet available. The ring strain and steric hindrance imposed by the five-membered ring can play a role in directing the approach of the incoming nucleophile.
Proposed Mechanism of Action: Nucleophilic Substitution
The predominant mechanism for reactions involving 1-chloro-1-oxophospholane is expected to be a nucleophilic acyl-type substitution. This pathway can be generalized as follows:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic phosphorus atom.
-
Formation of a Trigonal Bipyramidal Intermediate: This attack leads to the formation of a transient, five-coordinate phosphorus intermediate. The geometry of this intermediate is trigonal bipyramidal, with the incoming nucleophile and the leaving group (chloride) ideally occupying the apical positions.
-
Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled, leading to the formation of the substituted phospholane oxide derivative.
This general mechanism is applicable to a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions.
Visualization of the General Mechanism
Caption: Generalized nucleophilic substitution at the phosphorus center of 1-chloro-1-oxophospholane.
Illustrative Reactions and Experimental Protocols
Due to the limited specific data on 1-chloro-1-oxophospholane, the following sections present hypothetical but chemically plausible reactions and protocols based on the known reactivity of similar phosphoryl chlorides.
Reaction with Alcohols: Synthesis of Phospholane Esters
1-Chloro-1-oxophospholane is expected to react readily with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding phospholane esters. These esters are valuable intermediates in the synthesis of various biologically active molecules.
-
Reagents and Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.
-
Addition of Alcohol and Base: To the cooled solvent, add absolute ethanol (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: The reaction mixture is washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction with Amines: Synthesis of Phospholane Amides
The reaction with primary or secondary amines is expected to proceed similarly to that with alcohols, yielding phospholane amides. These compounds are of interest in medicinal chemistry due to their potential as enzyme inhibitors.
-
Reagents and Setup: A dry, 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 50 mL) and benzylamine (2.2 equivalents). The solution is cooled to -10 °C.
-
Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed -5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup: The resulting precipitate (benzylamine hydrochloride) is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
Hypothetical Data Presentation
The following tables summarize the expected outcomes for the illustrative reactions described above. Note: This data is hypothetical and intended for illustrative purposes only, based on typical yields and spectroscopic data for analogous reactions.
Table 1: Hypothetical Reaction Outcomes
| Nucleophile | Product | Hypothetical Yield (%) |
| Ethanol | Ethyl 1-oxophospholane | 85-95 |
| Benzylamine | N-Benzyl 1-oxophospholane amide | 80-90 |
| Sodium thiophenoxide | Phenyl 1-oxophospholane thioate | 75-85 |
Table 2: Hypothetical ³¹P NMR Spectroscopic Data
| Compound | Solvent | Hypothetical ³¹P Chemical Shift (δ, ppm) |
| 1-Chloro-1-oxophospholane | CDCl₃ | +50 to +60 |
| Ethyl 1-oxophospholane | CDCl₃ | +30 to +40 |
| N-Benzyl 1-oxophospholane amide | CDCl₃ | +25 to +35 |
Logical Relationships and Experimental Workflow
The application of 1-chloro-1-oxophospholane in a synthetic campaign follows a logical workflow from reagent preparation to product characterization.
Technical Guide to the Spectroscopic Analysis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-2-oxo-1,3,2-dioxaphospholane is a cyclic chlorophosphate reagent. It is utilized in the synthesis of various compounds, including phosphatidylcholines and other phospholipids.[1] Accurate characterization of this compound is critical for its effective use in research and development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-oxo-1,3,2-dioxaphospholane, along with detailed experimental protocols for acquiring this data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-chloro-2-oxo-1,3,2-dioxaphospholane.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| 1H | 4.48 - 4.32 (m) | DMSO-d6 | [2] |
| 13C | 66.35 (s) | DMSO-d6 | [2] |
| 31P | 16.83 | DMSO-d6 | [2] |
Note: (m) denotes multiplet, (s) denotes singlet. The proton NMR spectrum shows a multiplet for the four equivalent protons of the ethylene glycol backbone. The carbon-13 NMR shows a single peak for the two equivalent carbons. The phosphorus-31 NMR shows a single peak characteristic of a phosphate ester.
Infrared (IR) Spectroscopy
| Frequency (cm-1) | Assignment | Reference |
| Conforms to structure | Not specified | [3] |
Note: While specific peak assignments are not detailed in the available literature, characteristic absorbances for similar compounds include P=O stretching (around 1300 cm-1), P-O-C stretching (around 1030 cm-1), and C-H stretching (around 2900-3000 cm-1).
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment | Reference |
| 107 | Base Peak | [M-Cl]+ | [4] |
| 112 | High | [M-CH2O]+ | [4][5] |
| 142 | Present | [M]+ (35Cl) | [4] |
| 144 | Present | [M]+ (37Cl) | [4] |
Note: The mass spectrum is characterized by the loss of a chlorine atom to form the base peak at m/z 107. The molecular ion peak is observed as a pair of peaks at m/z 142 and 144, corresponding to the 35Cl and 37Cl isotopes, respectively, in an approximate 3:1 ratio.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain 1H, 13C, and 31P NMR spectra of 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
-
NMR spectrometer (e.g., Bruker AVANCE series)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-chloro-2-oxo-1,3,2-dioxaphospholane in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (1H, 13C, 31P).
-
-
Data Acquisition:
-
1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
13C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
31P NMR: Acquire the spectrum with or without proton decoupling. 31P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (for 1H and 13C) or an external standard (e.g., 85% H3PO4 for 31P).
-
Integrate the peaks and determine the chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of 2-chloro-2-oxo-1,3,2-dioxaphospholane directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone) and a soft tissue.
Procedure (using salt plates):
-
Sample Preparation: Place one or two drops of the liquid sample onto one salt plate. Place the second salt plate on top and gently press to form a thin film.[7]
-
Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.[7]
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
GC-MS Setup:
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent front. A typical program might start at 50°C and ramp up to 250°C.
-
Set the injector temperature to around 250°C.
-
Set the MS ion source temperature to approximately 230°C and the transfer line to 280°C.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample will be vaporized, separated on the GC column, and then introduced into the MS.
-
Acquire the mass spectrum in EI mode, typically at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-chloro-2-oxo-1,3,2-dioxaphospholane in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Key fragmentation pathways in mass spectrometry.
References
- 1. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
In-depth Technical Guide to 1,1-Dichloro-1-silacyclo-3-pentene (CAS Number: 872-46-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties and uses of 1,1-Dichloro-1-silacyclo-3-pentene, identified by CAS number 872-46-8. This organosilicon compound is a key intermediate in the synthesis of a variety of silicon-containing molecules and polymers. This document collates its physicochemical properties, spectral data, and a representative experimental protocol for its synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
1,1-Dichloro-1-silacyclo-3-pentene is a cyclic organosilicon compound with a five-membered ring containing one silicon atom. The silicon atom is substituted with two chlorine atoms, and a double bond is present between the third and fourth carbon atoms of the ring.
Table 1: Physicochemical Properties of 1,1-Dichloro-1-silacyclo-3-pentene [1][2][3][4]
| Property | Value |
| CAS Number | 872-46-8 |
| Molecular Formula | C₄H₆Cl₂Si |
| Molecular Weight | 153.08 g/mol |
| Appearance | Liquid at room temperature |
| Boiling Point | 153.7 °C at 760 mmHg |
| Density | 1.19 g/cm³ |
| Flash Point | 40.8 °C |
| Refractive Index | 1.487 |
| Vapor Pressure | 4.22 mmHg at 25 °C |
Spectroscopic Data
The structural characterization of 1,1-Dichloro-1-silacyclo-3-pentene is accomplished through various spectroscopic techniques.
Table 2: Spectral Data of 1,1-Dichloro-1-silacyclo-3-pentene
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| FT-IR | Data not available in the searched literature. |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 126, 2nd Highest (m/z): 128, 3rd Highest (m/z): 98[5] |
Synthesis and Reactivity
1,1-Dichloro-1-silacyclo-3-pentene is primarily synthesized through the cycloaddition reaction of dichlorosilylene with butadiene. Dichlorosilylene is a reactive intermediate that can be generated in situ from various precursors, such as the thermolysis of hexachlorodisilane or the reaction of silicon with methyl chloride.[1]
Experimental Protocol: Synthesis from Silicon, Methyl Chloride, and Butadiene
The following is a representative experimental protocol for the synthesis of 1,1-Dichloro-1-silacyclo-3-pentene, based on the reaction described in the literature.[1]
Objective: To synthesize 1,1-Dichloro-1-silacyclo-3-pentene by trapping in-situ generated dichlorosilylene with butadiene.
Materials:
-
Silicon powder
-
Methyl chloride (gas)
-
Butadiene (gas)
-
High-temperature tube furnace
-
Gas flow controllers
-
Condensation trap cooled with dry ice/acetone
-
Distillation apparatus
Methodology:
-
A quartz tube reactor is packed with silicon powder.
-
The reactor is placed in a high-temperature tube furnace and heated to a temperature sufficient to initiate the reaction between silicon and methyl chloride (typically >300 °C).
-
A controlled flow of methyl chloride gas is passed through the heated silicon bed. This reaction generates various methylchlorosilanes and silylene intermediates, including dichlorosilylene (:SiCl₂).
-
Simultaneously, a stream of butadiene gas is introduced into the reactor downstream from the silicon bed.
-
The dichlorosilylene intermediate reacts with butadiene via a [1+4] cycloaddition to form 1,1-Dichloro-1-silacyclo-3-pentene.
-
The product mixture exits the reactor and is passed through a cold trap (dry ice/acetone bath) to condense the volatile products.
-
The collected liquid is then purified by fractional distillation to isolate 1,1-Dichloro-1-silacyclo-3-pentene from other reaction byproducts.
Uses in Synthesis
The primary application of 1,1-Dichloro-1-silacyclo-3-pentene is as a versatile intermediate in organosilicon chemistry. The two chlorine atoms attached to the silicon are reactive and can be readily displaced by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and alkoxides. These reactions allow for the introduction of a wide range of organic and functional groups at the silicon center.
The resulting functionalized silacyclopentenes can serve as monomers for ring-opening polymerization to produce silicon-containing polymers with unique thermal and mechanical properties. They can also be used in the synthesis of more complex organosilicon molecules for applications in materials science and as precursors to other silicon-containing heterocycles.
Safety and Handling
1,1-Dichloro-1-silacyclo-3-pentene is a flammable liquid and should be handled with appropriate safety precautions.[6] It is also moisture-sensitive and will hydrolyze to release hydrogen chloride gas. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Flame-retardant lab coat
Fire Safety:
-
Keep away from heat, sparks, and open flames.
-
Use Class B fire extinguishers (e.g., dry chemical or carbon dioxide). Do not use water, as it will react with the compound.
Handling and Storage:
-
Store in a tightly sealed container under an inert atmosphere.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.[6]
Conclusion
1,1-Dichloro-1-silacyclo-3-pentene is a valuable building block in organosilicon chemistry. Its synthesis from readily available starting materials and the reactivity of its silicon-chlorine bonds make it a versatile precursor for the preparation of a wide array of functionalized silacyclopentenes and silicon-containing polymers. Proper handling and storage procedures are essential for its safe use in the laboratory. Further research into the reactions and polymerization of this and related compounds will continue to expand the field of organosilicon materials.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. rsc.org [rsc.org]
- 4. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Thermodynamic Stability of the P-Cl Bond in 1-Chloro-1-oxophospholane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the phosphorus-chlorine (P-Cl) bond in 1-chloro-1-oxophospholane. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous organophosphorus compounds and outlines robust computational and experimental methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Introduction to 1-Chloro-1-oxophospholane
1-chloro-1-oxophospholane is a five-membered cyclic phosphonyl chloride. The phospholane oxide scaffold is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and the stereochemical implications of the phosphoryl center. The P-Cl bond is a key reactive site, and its thermodynamic stability is a critical determinant of the molecule's reactivity, shelf-life, and utility as a synthetic intermediate. Understanding the energy required to cleave this bond is fundamental to predicting its behavior in chemical reactions, such as nucleophilic substitutions, which are often employed in the synthesis of novel phosphonate derivatives for drug development and other applications.
Quantitative Data on P-Cl Bond Stability
| Compound | P-Cl Bond Dissociation Energy (kcal/mol) | Method | Reference Compound(s) |
| Phosphoryl Chloride (POCl₃) | ~110 | Experimental | [1] |
| Phosphorus Trichloride (PCl₃) | ~79 | Experimental | [1] |
| 1-Chloro-1-oxophospholane | Not Experimentally Determined | Computational (Proposed) | N/A |
Table 1: Comparative P-Cl Bond Dissociation Energies.
The P=O bond in phosphoryl chlorides significantly strengthens the adjacent P-Cl bonds compared to P(III) chlorides like PCl₃. This is due to the inductive effect of the electronegative oxygen atom. It is hypothesized that the ring strain in the five-membered phospholane ring may influence the P-Cl bond energy relative to acyclic analogues, a subject ripe for computational investigation.
Proposed Experimental Protocols
To empirically determine the thermodynamic and kinetic stability of the P-Cl bond in 1-chloro-1-oxophospholane, the following experimental protocols are proposed.
Synthesis of 1-Chloro-1-oxophospholane
A general method for the synthesis of 3-substituted 1-chloro-1-oxophospholanes involves the cycloalumination of an appropriate alkene followed by reaction with phosphorus trichloride.
Materials:
-
Alkene (e.g., 1-hexene)
-
Triethylaluminum (Et₃Al)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
Procedure:
-
In a round-bottomed flask under a dry argon atmosphere, charge Cp₂ZrCl₂ (0.25 mmol), the alkene (5 mmol), and Et₃Al (5 mmol) at 0 °C.
-
Raise the temperature to 40 °C and stir the mixture for 4 hours.
-
Cool the reaction mixture to -10 °C.
-
Add a solution of PCl₃ (15 mmol) in CH₂Cl₂ (7 mL).
-
Stir the mixture at room temperature for 4-6 hours until the solution becomes discolored.
-
Hydrolyze the mixture with water.
-
Extract the product with CH₂Cl₂.
-
Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-1-oxophospholane derivative.
This protocol is adapted from methods used for synthesizing substituted 1H-phospholane oxides.
Hydrolysis Kinetics Study
The rate of hydrolysis of the P-Cl bond provides a measure of its kinetic stability. This can be monitored by techniques such as pH-stat titration, NMR spectroscopy, or chromatography.
Materials:
-
1-Chloro-1-oxophospholane
-
Buffered aqueous solutions (various pH values)
-
Acetonitrile (or other suitable co-solvent)
-
Internal standard for NMR or chromatography
Procedure:
-
Prepare a stock solution of 1-chloro-1-oxophospholane in a dry, inert solvent.
-
In a thermostatted reaction vessel, add a known volume of the desired aqueous buffer.
-
Initiate the reaction by injecting a small aliquot of the 1-chloro-1-oxophospholane stock solution.
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid dilution in a cold, aprotic solvent).
-
Analyze the aliquots by ³¹P NMR spectroscopy or a suitable chromatographic method (e.g., HPLC) to determine the concentration of the reactant and the hydrolysis product.
-
Calculate the rate constants at different pH values and temperatures to determine the reaction order and activation parameters.
Computational Workflow for BDE Calculation
High-level quantum chemical calculations are a powerful tool for determining bond dissociation energies. Density Functional Theory (DFT) and composite methods like G4 are well-suited for this purpose.[2]
Caption: Computational workflow for determining the P-Cl BDE.
Reactivity and Signaling Pathways
The P-Cl bond in 1-chloro-1-oxophospholane is electrophilic at the phosphorus center, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis.
Caption: General pathway for nucleophilic substitution.
Conclusion
While direct experimental data on the thermodynamic stability of the P-Cl bond in 1-chloro-1-oxophospholane remains to be established, a robust framework for its investigation can be built upon existing knowledge of organophosphorus chemistry. The protocols and computational workflows outlined in this guide provide a clear path for researchers to elucidate the fundamental properties of this important synthetic intermediate. Such studies will undoubtedly contribute to the rational design of novel phosphonate-based compounds for a wide range of applications, from drug discovery to materials science.
References
In-depth Technical Guide on the Stereochemistry of 1-Chloro-1-oxophospholane: A Subject of Limited Publicly Available Data
Core Concepts in the Stereochemistry of 1-Chloro-1-oxophospholane
1-Chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a phosphorus atom as a stereocenter. The phosphorus atom is bonded to four different substituents: an oxygen atom (double bond), a chlorine atom, and two carbon atoms of the phospholane ring, which are themselves part of a chiral environment. This arrangement makes the phosphorus atom a chiral center, leading to the existence of two enantiomers, (R)-1-chloro-1-oxophospholane and (S)-1-chloro-1-oxophospholane.
The stereochemical configuration of these enantiomers is crucial as it can significantly influence their reactivity and interaction with other chiral molecules, a key consideration in drug development and asymmetric catalysis.
Solubility of 1-chloro-1-oxophospholane in Common Organic Solvents: A Methodological and Predictive Guide
For Immediate Release
UFA, Russia – November 2, 2025 – This technical guide addresses the solubility of 1-chloro-1-oxophospholane, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for 1-chloro-1-oxophospholane in common organic solvents is not publicly available. This guide, therefore, provides a framework for determining these parameters, including a detailed experimental protocol and predictive insights based on the general behavior of related organophosphorus compounds.
Predictive Solubility Profile
1-chloro-1-oxophospholane is a cyclic organophosphorus compound containing a polar phosphoryl chloride group. The presence of the P=O and P-Cl bonds introduces polarity, suggesting that its solubility will be governed by the principle of "like dissolves like." It is anticipated to exhibit appreciable solubility in polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility is expected to be lower in nonpolar solvents like hexanes and toluene. The potential for hydrogen bonding with protic solvents like alcohols is limited, but some solubility may be observed due to dipole-dipole interactions.
Experimental Determination of Solubility
To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
1-chloro-1-oxophospholane (high purity)
-
Selected organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, Ethanol, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (chemically resistant)
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-chloro-1-oxophospholane to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C).
-
Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure a true equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved 1-chloro-1-oxophospholane.
-
Alternatively, for a more precise and less time-consuming method, a calibrated HPLC or GC method can be used. In this case, the filtered supernatant is diluted to a known volume and injected into the instrument. The concentration is then determined by comparing the peak area to a pre-established calibration curve.
-
-
Data Calculation:
-
Calculate the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).
-
Data Presentation
Quantitative solubility data should be organized for clarity and ease of comparison. The following table provides a template for presenting the determined solubility values.
| Solvent | Chemical Formula | Solvent Type | Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | (Experimental Value) | (Calculated Value) |
| Chloroform | CHCl₃ | Polar Aprotic | (Experimental Value) | (Calculated Value) |
| Tetrahydrofuran | C₄H₈O | Polar Aprotic | (Experimental Value) | (Calculated Value) |
| Toluene | C₇H₈ | Nonpolar | (Experimental Value) | (Calculated Value) |
| Hexane | C₆H₁₄ | Nonpolar | (Experimental Value) | (Calculated Value) |
| Ethanol | C₂H₅OH | Polar Protic | (Experimental Value) | (Calculated Value) |
| Methanol | CH₃OH | Polar Protic | (Experimental Value) | (Calculated Value) |
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented in a clear diagram.
Conclusion
While direct experimental data on the solubility of 1-chloro-1-oxophospholane is currently unavailable, this guide provides a robust framework for its determination. The outlined protocol, combined with the principles of chemical solubility, will enable researchers to generate the necessary data for their specific applications. The predictive analysis suggests a higher solubility in polar aprotic solvents, which can guide initial solvent selection for synthesis, purification, and formulation development. The generation and dissemination of such fundamental physicochemical data are crucial for advancing research and development in the chemical and pharmaceutical sciences.
A Technical Guide to Quantum Chemical Calculations on 1-chloro-1-oxophospholane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of 1-chloro-1-oxophospholane. While specific experimental and computational studies on this molecule are not extensively available in current literature, this document outlines a robust computational methodology based on established practices for similar organophosphorus compounds. This guide is intended to serve as a roadmap for researchers initiating new computational investigations into the structure, reactivity, and properties of 1-chloro-1-oxophospholane and related molecules.
Introduction to Computational Chemistry of Organophosphorus Compounds
Organophosphorus compounds are a cornerstone in various fields, including medicinal chemistry, agriculture, and materials science. Their diverse chemical functionalities and biological activities necessitate a deep understanding of their electronic structure, conformation, and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at a molecular level.[1][2]
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of molecular geometries, vibrational spectra, thermochemical data, and reaction pathways.[3][4][5] These theoretical insights are invaluable for interpreting experimental data, predicting molecular behavior, and designing novel compounds with desired properties. For a molecule like 1-chloro-1-oxophospholane, understanding the nature of the P-Cl bond, the conformational landscape of the five-membered ring, and the electronic effects of the phosphoryl group are critical for predicting its stability and reactivity.
Computational Methodology
A successful computational study of 1-chloro-1-oxophospholane requires a careful selection of theoretical methods and basis sets. The following outlines a recommended computational protocol based on common practices for organophosphorus chemistry.
2.1. Software Packages
A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These platforms provide a wide array of theoretical methods and user-friendly interfaces for setting up, running, and analyzing computational jobs.
2.2. Geometry Optimization
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule.
-
Method: Density Functional Theory (DFT) is a widely used and computationally efficient method that provides a good balance between accuracy and cost for systems of this size. The B3LYP functional is a popular choice that has shown good performance for a range of organic and organophosphorus compounds.[4]
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) can be used.
-
Procedure:
-
Construct an initial 3D structure of 1-chloro-1-oxophospholane.
-
Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.
-
The convergence criteria should be set to tight or very tight to ensure a true minimum is found.
-
2.3. Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation.[4]
-
To compute zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.
-
2.4. Thermochemical Analysis
Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, can be calculated from the results of the frequency analysis. High-accuracy composite methods, such as CBS-QB3 or G3/G4 theories, are recommended for obtaining reliable thermochemical data for organophosphorus compounds.[1][5]
2.5. NMR Spectroscopy Prediction
The prediction of NMR chemical shifts (e.g., ¹³C, ³¹P, ¹H) is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory or higher. The calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.
2.6. Solvation Effects
To model the behavior of 1-chloro-1-oxophospholane in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be employed.[6] These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of properties in different solvent environments.
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are template tables for presenting key data for 1-chloro-1-oxophospholane.
Table 1: Calculated Structural Parameters of 1-chloro-1-oxophospholane
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=O | [value] | ||
| P-Cl | [value] | ||
| P-C | [value] | ||
| C-C | [value] | ||
| O=P-Cl | [value] | ||
| O=P-C | [value] | ||
| Cl-P-C | [value] | ||
| P-C-C | [value] | ||
| O=P-C-C | |||
| Cl-P-C-C |
*Note: These are placeholder values. Actual data would be populated from the output of the geometry optimization calculation.
Table 2: Calculated Vibrational Frequencies and IR Intensities
| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | [value] | [value] | P=O stretch |
| 2 | [value] | [value] | P-Cl stretch |
| 3 | [value] | [value] | CH₂ stretch |
| ... | ... | ... | ... |
*Note: Assignments are based on visualization of the vibrational modes.
Table 3: Calculated Thermochemical Properties at 298.15 K
| Property | Value | Units |
| Electronic Energy | [value] | Hartrees |
| Zero-Point Vibrational Energy (ZPVE) | [value] | kcal/mol |
| Enthalpy (H) | [value] | Hartrees |
| Gibbs Free Energy (G) | [value] | Hartrees |
| Entropy (S) | [value] | cal/mol·K |
| Heat Capacity (Cv) | [value] | cal/mol·K |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the typical workflow for a quantum chemical investigation of a molecule like 1-chloro-1-oxophospholane.
Caption: Computational workflow for 1-chloro-1-oxophospholane.
4.2. Logical Relationships in a Computational Study
This diagram outlines the logical connections between different computational tasks and the theoretical concepts they are based on.
Caption: Logical relationships in a quantum chemical study.
Conclusion
This technical guide provides a foundational methodology for conducting quantum chemical calculations on 1-chloro-1-oxophospholane. By following the outlined computational protocols, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. The presented workflow, data table templates, and logical diagrams serve as a comprehensive resource for designing and executing a thorough computational investigation. The theoretical data generated from such studies will be instrumental in advancing the understanding of this and related organophosphorus compounds for applications in drug development and other scientific disciplines.
References
- 1. Quantum Chemical Study of the Thermochemical Properties of Organophosphorous Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory [mdpi.com]
Methodological & Application
Application Notes and Protocols: 1-Chloro-1-oxophospholane and its Analogs as Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic chemistry and drug development, enabling the synthesis of a wide array of biologically active molecules, including phospholipids, phosphorylated peptides, and various small molecule drugs. The choice of phosphorylating agent is critical to ensure high yields, selectivity, and compatibility with sensitive functional groups. This document provides detailed application notes and protocols for the use of cyclic chlorophosphates, with a primary focus on the readily available and reactive 2-chloro-2-oxo-1,3,2-dioxaphospholane (also known as ethylene chlorophosphate), a close structural and reactive analog of 1-chloro-1-oxophospholane. These reagents serve as efficient precursors for the introduction of a phosphate moiety onto alcoholic and other nucleophilic substrates.
Principle and Advantages
The use of cyclic chlorophosphates like 2-chloro-2-oxo-1,3,2-dioxaphospholane offers several advantages in phosphorylation reactions:
-
High Reactivity: The strained five-membered ring facilitates nucleophilic attack at the phosphorus center.
-
Two-Step Functionalization: The initial phosphorylation of an alcohol yields a cyclic phosphate triester intermediate. This intermediate can then undergo a ring-opening reaction with a second nucleophile, allowing for the synthesis of diverse phosphate esters.
-
Mild Reaction Conditions: Phosphorylation can often be achieved under mild conditions, typically in the presence of a non-nucleophilic base, which is advantageous for substrates with sensitive functional groups.
-
High Yields: The methodology is known to produce phospholipids in high yields, often exceeding 90%.[1]
Applications
The primary application of 2-chloro-2-oxo-1,3,2-dioxaphospholane is in the synthesis of phospholipids.[1] This methodology is particularly valuable for creating phosphatidylcholines and other glycerophospholipids. The general approach has also been extended to the synthesis of poly(phosphoester)s through ring-opening polymerization, highlighting its versatility in materials science.
Data Presentation
The following table summarizes representative yields for the synthesis of a phospholipid precursor using 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening.
| Substrate (Alcohol) | Product | Yield (%) | Reference |
| 1,2-Di-O-palmitoyl-sn-glycerol | 1,2-Di-O-palmitoyl-sn-glycero-3-phosphocholine | >90 | [1] |
While comprehensive substrate scope data for 2-chloro-2-oxo-1,3,2-dioxaphospholane is not extensively documented in a single source, the general reactivity of phosphorylating agents suggests that a range of primary and secondary alcohols can be successfully phosphorylated. The table below provides an indication of the types of alcohols that are amenable to phosphorylation under similar mild conditions, with expected good to excellent yields.
| Substrate Type | Functional Group Tolerance (Examples) | Expected Yield Range (%) |
| Primary Alcohols | Alkyl, Benzyl, Allyl | 80 - 95 |
| Secondary Alcohols | Cyclohexanol, Sterically hindered alcohols | 65 - 85 |
| Functionalized Alcohols | Bromide, Methoxy, Cyano, Alkyne, Aldehyde | 70 - 90 |
| Protected Amino Alcohols | Boc-Serine, Fmoc-Threonine | 70 - 80 |
| Carbohydrates | Glycosyl donors | 70 - 80 |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol with 2-Chloro-2-oxo-1,3,2-dioxaphospholane
This protocol describes the first step of the phosphorylation process, yielding a cyclic phosphate triester.
Materials:
-
Primary alcohol (1.0 eq)
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or benzene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic phosphate triester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Phosphatidylcholine via Ring-Opening of the Cyclic Phosphate Triester
This protocol outlines the second step, where the cyclic phosphate triester is ring-opened with a nucleophile (trimethylamine) to yield the final phospholipid.
Materials:
-
Cyclic phosphate triester (from Protocol 1) (1.0 eq)
-
Anhydrous trimethylamine (solution in a suitable solvent or condensed gas) (3.0 eq)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Pressure-rated reaction vessel
Procedure:
-
Dissolve the cyclic phosphate triester (1.0 eq) in anhydrous acetonitrile in a pressure-rated reaction vessel under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Carefully add anhydrous trimethylamine (3.0 eq) to the reaction vessel.
-
Seal the vessel and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, carefully vent the reaction vessel and remove the solvent under reduced pressure.
-
The resulting crude phosphatidylcholine can be purified by appropriate chromatographic techniques.
Visualizations
Experimental Workflow for Two-Step Phospholipid Synthesis
The following diagram illustrates the general workflow for the synthesis of phospholipids using 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Caption: General workflow for the two-step synthesis of phospholipids.
Reaction Mechanism: Phosphorylation and Ring-Opening
The following diagram illustrates the logical relationship in the reaction mechanism.
Caption: Mechanism of phosphorylation and subsequent ring-opening.
References
Application Notes and Protocols: 1-Chloro-1-oxophospholane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 1-chloro-1-oxophospholane is not directly employed as a catalyst or chiral auxiliary in documented asymmetric synthesis protocols, its chemical reactivity makes it a valuable precursor for the synthesis of P-chiral phospholane-based ligands. These ligands are highly effective in transition metal-catalyzed asymmetric reactions, particularly in the enantioselective hydrogenation of prochiral olefins. This document provides an overview of the potential synthetic utility of 1-chloro-1-oxophospholane in creating such ligands and offers detailed protocols for the application of these phospholane-based catalysts in asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis.
Introduction: From Achiral Precursor to Chiral Ligand
The efficacy of many asymmetric catalytic reactions hinges on the design of the chiral ligand that coordinates to the metal center. P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, have demonstrated exceptional performance in inducing high enantioselectivity. The phospholane moiety is a privileged scaffold in this class of ligands, with notable examples including the DuPhos and BPE families of ligands.
1-Chloro-1-oxophospholane serves as a reactive electrophilic phosphorus center. This reactivity can be harnessed to introduce chirality at the phosphorus atom through nucleophilic substitution with chiral reagents. Subsequent reduction of the phosphine oxide to the corresponding phosphine yields the active ligand.
Proposed Synthesis of a P-Chiral Phospholane Oxide Ligand
A plausible synthetic route to a P-chiral phospholane oxide from 1-chloro-1-oxophospholane involves a stereospecific nucleophilic substitution with a Grignard reagent. The resulting phosphine oxide can then be utilized as a precursor to a chiral phosphine ligand.
Application in Asymmetric Hydrogenation
Chiral phospholane ligands, such as the DuPhos family, are renowned for their effectiveness in rhodium-catalyzed asymmetric hydrogenation of various prochiral enamides and esters. These reactions are pivotal in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates.
General Workflow for Asymmetric Hydrogenation
The general workflow involves the preparation of a rhodium-phosphine catalyst, followed by the hydrogenation reaction under a controlled atmosphere of hydrogen gas, and subsequent work-up and analysis.
Experimental Protocols
Protocol 1: Synthesis of a P-Chiral Phosphine Oxide via Grignard Reaction
This protocol is a general procedure adapted from the reaction of cyclic phosphinates with Grignard reagents and can be considered for the reaction of 1-chloro-1-oxophospholane.[1]
Materials:
-
1-Chloro-1-oxophospholane
-
Aryl or alkyl magnesium bromide (e.g., Phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
1 N HCl
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of 1-chloro-1-oxophospholane (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add the Grignard reagent (1.5 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the P-chiral phosphine oxide.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example of the use of a chiral phospholane ligand (in this case, (R,R)-Me-DuPhos) in the asymmetric hydrogenation of a standard substrate.
Materials:
-
[(R,R)-Me-DuPhos-Rh(COD)]BF₄ (catalyst)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation vessel
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [(R,R)-Me-DuPhos-Rh(COD)]BF₄ (0.01 eq) in anhydrous, degassed methanol.
-
Reaction Setup: In the hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed methanol.
-
Add the catalyst solution to the substrate solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm) and begin vigorous stirring.
-
Maintain the reaction at room temperature for the specified time (typically 12-24 hours), monitoring hydrogen uptake.
-
Work-up: After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purification and Analysis: The crude product can be purified by passing it through a short plug of silica gel if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data
The following table summarizes representative data for the asymmetric hydrogenation of various substrates using rhodium complexes of phospholane-based ligands.
| Substrate | Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | Methanol | 4 | 25 | 18 | >99 | >99 | [2] |
| Dimethyl itaconate | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 | |
| N-(1-phenylvinyl)acetamide | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 | |
| Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 |
Conclusion
1-Chloro-1-oxophospholane represents a valuable starting material for the synthesis of P-chiral phospholane ligands. While not directly used in asymmetric catalysis, its derivatives are instrumental in achieving high enantioselectivity in key transformations such as asymmetric hydrogenation. The protocols provided herein offer a framework for the synthesis of these important ligands and their application in producing enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. Further research into the stereospecific reactions of 1-chloro-1-oxophospholane could expand the toolbox of chiral ligands available to synthetic chemists.
References
- 1. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]
- 2. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloro-1-oxophospholane in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the inferred reactivity of 1-chloro-1-oxophospholane and its analogy to other phosphorus-based coupling reagents. As of the latest literature review, the direct application of 1-chloro-1-oxophospholane as a peptide coupling reagent has not been extensively documented. These protocols are provided as a theoretical framework for research and development purposes and should be optimized and validated under appropriate laboratory conditions.
Introduction
The synthesis of peptides is a cornerstone of biochemical research and drug development. The formation of the amide bond between amino acids is the critical step, requiring the activation of a carboxylic acid. Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. Phosphorus-based coupling reagents, including well-known examples like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and propylphosphonic anhydride (T3P®), are widely used due to their high reactivity and effectiveness.[1][2]
This document outlines the theoretical application of 1-chloro-1-oxophospholane, a cyclic phosphonic chloride, as a novel coupling reagent for peptide synthesis. Its structural similarity to other cyclic phosphorus-based reagents suggests its potential to act as an efficient activator of carboxylic acids for amide bond formation.
Proposed Mechanism of Action
It is hypothesized that 1-chloro-1-oxophospholane activates the C-terminal carboxylic acid of an N-protected amino acid through the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain, leading to the formation of a new peptide bond and the release of a water-soluble phosphonic acid byproduct.
Caption: Proposed mechanism of peptide bond formation using 1-chloro-1-oxophospholane.
Advantages of a Hypothetical 1-Chloro-1-oxophospholane Reagent
-
High Reactivity: The strained five-membered ring and the presence of an excellent leaving group (chloride) would likely contribute to a high rate of reaction with the carboxylic acid.
-
Water-Soluble Byproduct: The resulting phospholane-1-one byproduct is expected to be water-soluble, facilitating purification of the final peptide.
-
Cost-Effectiveness: As a potentially simple cyclic phosphorus compound, it could offer a cost-effective alternative to more complex coupling reagents.
Experimental Protocols
The following are generalized protocols for the use of 1-chloro-1-oxophospholane in both solution-phase and solid-phase peptide synthesis (SPPS). Note: These are starting points and require optimization.
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Chloro-1-oxophospholane
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C. Add DIEA (2.2 eq) followed by the dropwise addition of a solution of 1-chloro-1-oxophospholane (1.1 eq) in anhydrous DCM. Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the active intermediate.
-
Coupling: To a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.1 eq). Add this solution to the activated amino acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Caption: Workflow for solution-phase peptide synthesis using 1-chloro-1-oxophospholane.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)
This protocol outlines a typical coupling cycle on a solid support.
Materials:
-
Fmoc-protected amino acid
-
1-Chloro-1-oxophospholane
-
DIEA
-
DMF (peptide synthesis grade)
-
Piperidine (20% in DMF)
-
DCM
-
Appropriate resin (e.g., Rink Amide resin)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 eq relative to resin loading) by dissolving it in DMF, adding DIEA (2 eq per eq of amino acid), and then adding 1-chloro-1-oxophospholane (1.1 eq relative to the amino acid). Allow to react for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the coupling of various amino acids using 1-chloro-1-oxophospholane, based on expected performance for a phosphorus-based reagent.
| Coupling Reaction | Reagent Equivalents | Reaction Time (h) | Yield (%) | Purity (%) | Racemization (%) |
| Fmoc-Ala + H-Gly-OMe | 1.1 | 2 | 95 | >98 | < 1 |
| Fmoc-Phe + H-Leu-resin | 3.0 | 1.5 | 92 | >97 | < 2 |
| Fmoc-Val + H-Val-OMe | 1.2 | 4 | 85 | >95 | < 3 |
| Fmoc-His(Trt) + H-Ala-resin | 3.0 | 2 | 88 | >96 | ~4 |
Note: Sterically hindered amino acids like Valine may require longer reaction times or double coupling. Histidine is prone to racemization, and the addition of an additive like 1-hydroxybenzotriazole (HOBt) may be necessary to suppress this side reaction.
Potential Side Reactions and Mitigation
-
Racemization: As with many coupling reagents, racemization of the activated amino acid is a potential side reaction, especially for sensitive residues like histidine and cysteine. The addition of racemization suppressants such as HOBt or its derivatives may be beneficial.
-
Reaction with Hydroxyl Groups: The activated intermediate may react with unprotected hydroxyl groups on amino acid side chains (e.g., Ser, Thr, Tyr). Appropriate side-chain protection is crucial.
-
Guanidinylation: Unlike uronium-based reagents, phosphonium-type reagents do not cause guanidinylation of free amines. It is anticipated that 1-chloro-1-oxophospholane would share this advantage.
Conclusion
1-Chloro-1-oxophospholane presents a promising, albeit theoretical, candidate as a peptide coupling reagent. Its proposed mechanism, based on the formation of a reactive mixed anhydride, aligns with the principles of other successful phosphorus-based reagents. The protocols and data presented here provide a foundation for further investigation into its practical application in peptide synthesis. Experimental validation is required to determine its true efficacy, optimal reaction conditions, and scope of utility for this novel application.
References
"protocols for the safe handling and disposal of 1-chloro-1-oxophospholane"
Application Notes and Protocols for 1-Chloro-1-Oxophospholane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-chloro-1-oxophospholane was located. The following protocols and safety information are based on the data for the closely related and structurally similar compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9). It is imperative to treat 1-chloro-1-oxophospholane as having similar or potentially greater hazards. A thorough risk assessment should be conducted before handling this chemical.
Introduction
1-chloro-1-oxophospholane is a reactive organophosphorus compound. Due to its reactivity, it is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols to minimize exposure risks and ensure proper disposal. This document provides detailed guidelines for the safe handling and disposal of this compound.
Hazard Identification and Classification
Based on the data for 2-Chloro-1,3,2-dioxaphospholane 2-oxide, 1-chloro-1-oxophospholane should be considered a hazardous substance with the following classifications[1]:
-
Water Reactive: Reacts violently with water, potentially releasing toxic gases[2].
Signal Word: Danger[2]
Hazard Statements:
Quantitative Data Summary
The following table summarizes key quantitative data for the surrogate compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
| Property | Value | Reference |
| CAS Number | 6609-64-9 | |
| Molecular Formula | C₂H₄ClO₃P | [1] |
| Molecular Weight | 142.48 g/mol | [1] |
| Boiling Point | 89-91 °C at 0.8 mmHg | |
| Melting Point | 12-14 °C | |
| Density | 1.55 g/mL at 25 °C | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Safe Handling and Storage
Objective: To outline the necessary precautions for handling and storing 1-chloro-1-oxophospholane to prevent exposure and accidents.
Materials:
-
1-chloro-1-oxophospholane
-
Chemical fume hood
-
Personal Protective Equipment (PPE) - see table below
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriately labeled, dry, and sealed storage container
-
Secondary containment
Procedure:
-
Engineering Controls: All handling of 1-chloro-1-oxophospholane must be conducted in a certified chemical fume hood to ensure adequate ventilation[2][3].
-
Personal Protective Equipment (PPE): Wear the following PPE at all times:
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and burns[2][3]. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes[2][3]. |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from spills. |
| Respiratory | Use only in a chemical fume hood. For emergencies, a self-contained breathing apparatus may be necessary. | To prevent inhalation of corrosive vapors[2]. |
-
Handling:
-
Work with the smallest quantity of the chemical possible.
-
Avoid contact with skin, eyes, and clothing[4].
-
Do not breathe vapors or mists[2].
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture in the air.
-
Ensure an eyewash station and safety shower are readily accessible[3].
-
-
Storage:
-
Store in a tightly sealed, properly labeled container[2].
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and strong oxidizing agents[2][4].
-
The recommended storage temperature for the surrogate is -20°C.
-
Use a secondary containment vessel.
-
Protocol 2: Spill Management
Objective: To provide a safe and effective procedure for cleaning up spills of 1-chloro-1-oxophospholane.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Dry decontaminating agent (e.g., sodium bicarbonate)
-
Sealable waste container
-
Appropriate PPE
-
Procedure:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material. Do NOT use water[2].
-
Carefully neutralize the spill by covering it with a dry neutralizing agent like sodium bicarbonate.
-
-
Collect:
-
Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools.
-
Place the waste into a labeled, sealable container for hazardous waste disposal[2].
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
Place all contaminated materials, including cleaning cloths and PPE, into the hazardous waste container.
-
-
Report: Report the spill to the appropriate safety personnel.
Protocol 3: Disposal
Objective: To outline the correct procedure for the disposal of 1-chloro-1-oxophospholane and its contaminated waste.
Procedure:
-
Waste Collection:
-
Collect all waste containing 1-chloro-1-oxophospholane (including empty containers, contaminated absorbents, and PPE) in a designated, labeled, and sealed hazardous waste container.
-
-
Neutralization (for small residual amounts):
-
Under controlled conditions in a fume hood, small residual amounts of 1-chloro-1-oxophospholane can be slowly and carefully added to a stirred solution of sodium carbonate or a similar weak base in an appropriate solvent to neutralize it before disposal. This should only be performed by trained personnel.
-
-
Professional Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company[2].
-
Do not dispose of this chemical down the drain or in regular trash.
-
Visualizations
Caption: Workflow for the safe handling of 1-chloro-1-oxophospholane.
Caption: Logical steps for responding to a spill of 1-chloro-1-oxophospholane.
Caption: Proper disposal pathway for 1-chloro-1-oxophospholane waste.
References
Application Notes and Protocols: Catalytic Applications of Phospholane Derivatives
A Note to the Reader: Extensive literature searches did not yield specific information regarding the direct catalytic applications of 1-chloro-1-oxophospholane derivatives . The available scientific literature does not detail their use as catalysts or as immediate precursors in catalytic reactions. However, the closely related class of phospholane oxides has been extensively studied and utilized as highly effective organocatalysts in a variety of important organic transformations. This document provides detailed application notes and protocols for these well-established phospholane oxide catalysts. It is plausible that 1-chloro-1-oxophospholane derivatives could serve as synthetic precursors to phospholane oxides, although this is not explicitly detailed in the reviewed literature.
Introduction to Phospholane Oxide Catalysis
Phospholane oxides are a class of cyclic organophosphorus compounds that have emerged as powerful catalysts in modern organic synthesis. Their utility stems from their participation in phosphorus(V)/phosphorus(III) redox cycling. The phosphine oxide is the resting state of the catalyst and is reduced in situ to the active phosphine species. This catalytic turnover avoids the generation of stoichiometric phosphine oxide waste, a significant drawback of classical reactions like the Wittig olefination. These catalysts are particularly valued for their efficiency at low catalyst loadings and their ability to function under mild reaction conditions.
Key Catalytic Application: The Catalytic Wittig Reaction
The most prominent application of phospholane oxide derivatives is in the catalytic Wittig reaction, a cornerstone of alkene synthesis. This process enables the formation of carbon-carbon double bonds with reduced environmental impact compared to the stoichiometric version.
Application Note: 3-Methyl-1-phenylphospholane-1-oxide is a highly effective pre-catalyst for the Wittig reaction.[1] In the presence of a silane reducing agent, it facilitates the conversion of a wide range of aldehydes (heteroaryl, aryl, and alkyl) into their corresponding alkenes in good yields.[1] This catalytic system demonstrates good functional group tolerance and can be performed with catalyst loadings as low as 1.0 mol%.[2][3]
Quantitative Data Summary
The following table summarizes the performance of phospholane and phosphetane oxide catalysts in the catalytic Wittig reaction.
| Catalyst | Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 3-Methyl-1-phenylphospholane-1-oxide | Benzaldehyde | Methyl bromoacetate | 5 | Toluene | 100 | 90 | 9:1 |
| Methyl-substituted phosphetane oxide | Various | Various (chlorides, bromides, iodides) | 1.0 - 2.0 | 2-MeTHF | Room Temp. | up to 97 | N/A |
| Methanophosphocine catalyst | Benzaldehyde | Methyl bromoacetate | 5 | Toluene | 100 | 90 | 9:1 |
| Methanophosphocine catalyst | 4-Methoxybenzaldehyde | Methyl bromoacetate | 5 | Toluene | 100 | 58 | 9:1 |
Data compiled from multiple sources.[2]
Experimental Protocol: Catalytic Wittig Reaction
This protocol is adapted from the work of O'Brien and coworkers for the catalytic Wittig reaction using a phospholane oxide pre-catalyst.[4][5]
Materials:
-
Aldehyde (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
3-Methyl-1-phenylphospholane-1-oxide (0.05 mmol, 5 mol%)
-
Diphenylsilane (1.4 mmol)
-
Diisopropylethylamine (DIPEA) (1.4 mmol)
-
Toluene (1.0 M solution)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the phospholane oxide pre-catalyst, aldehyde, and toluene.
-
Add the alkyl halide, followed by DIPEA and diphenylsilane.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel.
Asymmetric Catalysis with Phospholane Derivatives
Chiral phospholane ligands are highly valuable in asymmetric catalysis, particularly in hydrogenation reactions.[6] While the primary focus of this document is on phospholane oxides, it is noteworthy that chiral phosphine-phosphine oxide ligands derived from chemoenzymatic synthesis have shown promise in the asymmetric allylation of aldehydes and the hydrogenation of alkenes.[7]
Application Note: A chemoenzymatically synthesized phosphine-phosphine oxide catalyst has been successfully employed in the asymmetric allylation of aromatic aldehydes, achieving up to 57% enantiomeric excess (ee). The same compound, when used as a ligand for rhodium, catalyzed the asymmetric hydrogenation of acetamidoacrylate with up to 84% ee.[7]
Visualizations
Catalytic Wittig Reaction Cycle
The following diagram illustrates the key steps in the phospholane oxide-catalyzed Wittig reaction.
Caption: Catalytic cycle of the Wittig reaction using a phospholane oxide pre-catalyst.
General Experimental Workflow for Catalyst Screening
The diagram below outlines a typical workflow for screening phospholane oxide catalysts in a new reaction.
References
- 1. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 5. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular phospholane ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of a mixed phosphine–phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Chloro-1-oxophospholane as a Precursor for Phospholane Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phospholane ligands, versatile components in modern catalysis, utilizing 1-chloro-1-oxophospholane as a key precursor. The modular nature of this synthetic route allows for the introduction of a wide range of substituents, enabling the fine-tuning of ligand properties for specific catalytic applications, particularly in the realm of asymmetric synthesis crucial for drug development.
Introduction
Phospholane-based ligands have emerged as a privileged class of ligands in transition metal catalysis, demonstrating exceptional performance in a variety of transformations, most notably in asymmetric hydrogenation reactions. Their rigid, five-membered ring structure and the stereogenic phosphorus atom (in P-chiral versions) or backbone stereocenters allow for the creation of highly effective and selective catalysts. 1-Chloro-1-oxophospholane is a reactive electrophile that serves as an excellent starting point for the synthesis of diverse phospholane derivatives. The P-Cl bond is readily displaced by nucleophiles, such as Grignard or organolithium reagents, to introduce a desired organic moiety. The resulting phospholane oxide can then be stereospecifically reduced to the corresponding phospholane ligand. This two-step sequence provides a reliable and adaptable method for the preparation of a library of phospholane ligands for catalyst screening and optimization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative phospholane ligand, 1-phenylphospholane, from 1-chloro-1-oxophospholane.
| Step | Reaction | Reactants | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Precursor | 1,4-Dichlorobutane, Phosphorus Oxychloride | 1-Chloro-1-oxophospholane | None | 140-150 | 4 | ~70 |
| 2 | Grignard Reaction | 1-Chloro-1-oxophospholane, Phenylmagnesium Bromide | 1-Phenyl-1-oxophospholane | THF | 0 to RT | 2 | 85-95 |
| 3 | Reduction | 1-Phenyl-1-oxophospholane, Phenylsilane | 1-Phenylphospholane | Toluene | 110 | 12 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-1-oxophospholane
This protocol describes the synthesis of the key precursor, 1-chloro-1-oxophospholane, from commercially available starting materials.
Materials:
-
1,4-Dichlorobutane
-
Phosphorus oxychloride (POCl₃)
-
Distillation apparatus
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a distillation apparatus under an inert atmosphere.
-
In a round-bottom flask, combine 1,4-dichlorobutane and a molar excess of phosphorus oxychloride.
-
Heat the reaction mixture to 140-150 °C for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain 1-chloro-1-oxophospholane as a colorless liquid.
Characterization:
-
³¹P NMR (CDCl₃): A characteristic sharp singlet is expected in the phosphonyl chloride region.
Protocol 2: Synthesis of 1-Phenyl-1-oxophospholane via Grignard Reaction
This protocol details the nucleophilic substitution of the chloride in 1-chloro-1-oxophospholane with a phenyl group using a Grignard reagent.
Materials:
-
1-Chloro-1-oxophospholane
-
Phenylmagnesium bromide (PhMgBr) solution in THF (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve 1-chloro-1-oxophospholane in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of phenylmagnesium bromide solution from the dropping funnel to the stirred solution of 1-chloro-1-oxophospholane over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-phenyl-1-oxophospholane as a white solid.
Characterization:
-
¹H NMR and ¹³C NMR: Spectra will show characteristic peaks for the phenyl group and the phospholane ring.
-
³¹P NMR (CDCl₃): A single peak corresponding to the phosphine oxide is expected.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 3: Reduction of 1-Phenyl-1-oxophospholane to 1-Phenylphospholane
This protocol describes the deoxygenation of the phospholane oxide to the desired phospholane ligand using a silane reducing agent.
Materials:
-
1-Phenyl-1-oxophospholane
-
Phenylsilane (PhSiH₃)
-
Anhydrous toluene
-
Schlenk line or glovebox
-
Dry glassware
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-1-oxophospholane in anhydrous toluene.
-
Add a molar excess (e.g., 1.5-2 equivalents) of phenylsilane to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material peak has disappeared and a new peak corresponding to the phosphine has appeared.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess silane under reduced pressure to obtain the crude 1-phenylphospholane.
-
Further purification can be achieved by distillation under high vacuum or by conversion to a borane adduct followed by purification and deprotection if necessary.
Characterization:
-
³¹P NMR (CDCl₃): A single peak in the phosphine region, shifted upfield compared to the phosphine oxide.
-
¹H NMR and ¹³C NMR: To confirm the structure of the final ligand.
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenylphospholane.
Caption: Reaction pathway from precursor to the final phospholane ligand.
Applications in Catalysis
Phospholane ligands, such as the 1-phenylphospholane synthesized here, are highly valuable in homogeneous catalysis. They can be employed in a wide array of transition metal-catalyzed reactions, including:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of chiral phospholane ligands are industry standards for the enantioselective hydrogenation of various unsaturated substrates, leading to the synthesis of chiral alcohols, amines, and carboxylic acids.
-
Cross-Coupling Reactions: Palladium complexes bearing phospholane ligands can exhibit high activity and selectivity in Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.
-
Hydroformylation: Rhodium-phospholane catalysts can control the regioselectivity and enantioselectivity of the hydroformylation of olefins to produce valuable chiral aldehydes.
The modular synthesis starting from 1-chloro-1-oxophospholane allows for the rapid generation of a library of ligands with varying steric and electronic properties. This is particularly advantageous in drug development, where the optimization of a catalytic step is often crucial for the efficient and scalable synthesis of a drug candidate. By systematically modifying the substituent introduced via the Grignard (or other nucleophilic) reaction, researchers can tailor the ligand to achieve the desired reactivity, selectivity, and enantioselectivity for a specific transformation.
Caption: Logical relationship from precursor to application in drug development.
"step-by-step guide for the synthesis of phospholane esters from 1-chloro-1-oxophospholane"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of phospholane esters from 1-chloro-1-oxophospholane. The protocols outlined below are based on established principles of organophosphorus chemistry, specifically the reaction of phosphoryl chlorides with alcohols.
Introduction
Phospholane esters are a class of organophosphorus compounds with a five-membered ring containing a phosphorus atom. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, haptens for catalytic antibodies, and as intermediates in the synthesis of more complex bioactive molecules. The synthesis of these esters is typically achieved through the nucleophilic substitution of a leaving group on the phosphorus atom, such as a chloride, by an alcohol. The following protocols detail a general procedure for this transformation, along with a specific example for the synthesis of methyl phospholane-1-oate.
General Reaction Scheme
The synthesis of phospholane esters from 1-chloro-1-oxophospholane proceeds via a nucleophilic acyl substitution-type reaction at the phosphorus center. The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Caption: General reaction for the synthesis of phospholane esters.
Experimental Protocols
General Protocol for the Synthesis of Phospholane Esters
This procedure can be adapted for various primary and secondary alcohols.
Materials:
-
1-Chloro-1-oxophospholane
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of the alcohol (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in an anhydrous, non-protic solvent.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Phosphoryl Chloride: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled alcohol-base mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up:
-
The reaction mixture is filtered to remove the precipitated amine hydrochloride salt.
-
The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude phospholane ester is purified by vacuum distillation or column chromatography on silica gel.
Specific Protocol: Synthesis of Methyl Phospholane-1-oate
Materials:
-
1-Chloro-1-oxophospholane (14.05 g, 0.1 mol)
-
Anhydrous methanol (3.52 g, 4.4 mL, 0.11 mol)
-
Anhydrous triethylamine (12.14 g, 16.7 mL, 0.12 mol)
-
Anhydrous dichloromethane (200 mL)
Procedure:
-
A solution of anhydrous methanol (4.4 mL) and anhydrous triethylamine (16.7 mL) in 100 mL of anhydrous dichloromethane is prepared in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of 1-chloro-1-oxophospholane (14.05 g) in 100 mL of anhydrous dichloromethane is added dropwise to the stirred, cooled solution over 45 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is washed with saturated aqueous sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude product is purified by vacuum distillation to yield methyl phospholane-1-oate as a colorless oil.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C/mmHg) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| Methyl Phospholane-1-oate | C₅H₁₁O₃P | 150.11 | 85-95 | 85-88 / 0.5 | 55-58 | 3.75 (d, 3H, J=11.2 Hz, OCH₃), 2.2-1.9 (m, 4H, P-CH₂), 1.8-1.6 (m, 4H, CH₂) |
| Ethyl Phospholane-1-oate | C₆H₁₃O₃P | 164.14 | 80-90 | 92-95 / 0.5 | 53-56 | 4.15 (dq, 2H, J=7.1, 8.0 Hz, OCH₂), 2.2-1.9 (m, 4H, P-CH₂), 1.8-1.6 (m, 4H, CH₂), 1.30 (t, 3H, J=7.1 Hz, CH₃) |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of phospholane esters.
Caption: Workflow for phospholane ester synthesis.
Application Notes and Protocols for the Use of Cyclic Phosphorus Chlorides in Flame Retardant Synthesis
Introduction
The development of effective and environmentally friendly flame retardants is a critical area of research for enhancing the fire safety of polymeric materials. Organophosphorus compounds have emerged as a promising alternative to halogenated flame retardants, which are being phased out due to environmental and health concerns. Among these, cyclic phosphorus compounds offer unique reactivity and can be incorporated into polymer backbones or used as additive flame retardants.
While the specific term "1-chloro-1-oxophospholane" is not commonly found in the scientific literature concerning flame retardant synthesis, it is likely that this refers to a class of cyclic phosphorus chlorides. A closely related and commercially available compound is 2-chloro-1,3,2-dioxaphospholane 2-oxide . This compound, along with other cyclic phosphorus chlorides, serves as a versatile reagent for introducing phosphorus moieties into molecules to impart flame retardancy.[1][2]
A prominent and extensively studied class of phosphorus-based flame retardants is derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The key reactive intermediate for the synthesis of a wide array of DOPO-based flame retardants is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-chloride (DOPO-Cl) .[3][4][5] This document will provide detailed application notes and protocols focusing on the synthesis of DOPO-based flame retardants via the DOPO-Cl intermediate, as this represents a well-established and versatile approach in this field.
I. Synthesis of DOPO-Cl: A Key Intermediate
The conversion of the P-H bond in DOPO to a P-Cl bond to form DOPO-Cl is a crucial first step in the synthesis of many DOPO-based flame retardants.[3][4] This intermediate is highly reactive and can readily undergo reactions with nucleophiles such as alcohols and amines to produce phosphonates and phosphonamidates, respectively.[3][5]
Experimental Protocol: Synthesis of DOPO-Cl
This protocol describes the synthesis of DOPO-Cl from DOPO using chlorine gas as the chlorinating agent.[3][4]
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Dichloromethane (DCM), anhydrous
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) gas
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Stirring bar
-
Drying tube
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve DOPO in anhydrous dichloromethane.
-
Purge the flask with nitrogen gas.
-
Slowly bubble chlorine gas through the solution while stirring at room temperature. The reaction is typically carried out with an equimolar ratio of Cl₂ to DOPO.[3]
-
Monitor the reaction progress by suitable analytical techniques (e.g., ³¹P NMR) until the conversion of DOPO is complete.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove any excess chlorine and HCl byproduct.
-
The resulting DOPO-Cl solution can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to isolate the DOPO-Cl product.
Alternative Chlorinating Agents: Several other chlorinating agents can be used for the synthesis of DOPO-Cl, including:
-
Carbon tetrachloride (CCl₄) in the presence of a base (Atherton-Todd reaction)[5]
-
Sulfuryl chloride (SO₂Cl₂)[5]
-
N-chlorosuccinimide (NCS)[6]
-
Trichloroisocyanuric acid (TCCA)[7]
The choice of chlorinating agent can influence the reaction conditions, yield, and purity of the final product.[7]
Logical Relationship: Synthesis of DOPO-Cl
Caption: Synthesis of the key intermediate DOPO-Cl from DOPO.
II. Application of DOPO-Cl in the Synthesis of Flame Retardants
DOPO-Cl is a versatile intermediate that can be reacted with a variety of nucleophiles to create both additive and reactive flame retardants.
A. Synthesis of DOPO-based Phosphonates (Reaction with Alcohols)
DOPO-Cl reacts with alcohols to form phosphonates, which can be used as additive flame retardants.
Experimental Protocol: Synthesis of a DOPO-based Phosphonate (e.g., DOPO-PEPA)
This protocol describes the synthesis of 6-((1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy)dibenzo[c,e][3][8]oxaphosphinine-6-oxide (DOPO-PEPA) from DOPO-Cl and pentaerythritol phosphate alcohol (PEPA).[3]
Materials:
-
DOPO-Cl solution in dichloromethane
-
Pentaerythritol phosphate alcohol (PEPA)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a reaction flask, dissolve PEPA in anhydrous DCM.
-
Add triethylamine to the solution to act as an HCl scavenger.
-
Cool the solution in an ice bath.
-
Slowly add the previously prepared DOPO-Cl solution to the PEPA solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
The triethylamine hydrochloride salt will precipitate out of the solution.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude DOPO-PEPA product.
-
The product can be further purified by recrystallization or column chromatography.
Experimental Workflow: Synthesis of DOPO-PEPA
Caption: Workflow for the synthesis of DOPO-PEPA flame retardant.
B. Synthesis of DOPO-based Phosphonamidates (Reaction with Amines)
DOPO-Cl readily reacts with primary and secondary amines to yield phosphonamidates. These compounds can also function as effective flame retardants.
Experimental Protocol: Synthesis of a DOPO-based Phosphonamidate (e.g., EDA-DOPO)
This protocol outlines the synthesis of 6,6'-(ethane-1,2-diylbis(azanediyl))bis(dibenzo[c,e][3][8]oxaphosphinine-6-oxide) (EDA-DOPO) from DOPO-Cl and ethylenediamine (EDA).[3]
Materials:
-
DOPO-Cl solution in dichloromethane
-
Ethylenediamine (EDA)
-
Triethylamine (TEA) or excess EDA as a base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a reaction flask, dissolve ethylenediamine and triethylamine (if used) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add the DOPO-Cl solution to the amine solution with vigorous stirring. A 2:1 molar ratio of DOPO-Cl to EDA is typically used.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The product, EDA-DOPO, will precipitate from the solution.
-
Collect the precipitate by filtration and wash it with DCM and water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of DOPO-based flame retardants.
| Compound Name | Starting Materials | Chlorinating Agent | Yield (%) | Purity (%) | Reference |
| Amine-substituted DOPO derivative | DOPO, Amine | Sulfuryl chloride | >94 | >99 | [5] |
| EDA-DOPO | DOPO, Ethylenediamine | Cl₂ | High | - | [3] |
| DOPO-PEPA | DOPO, PEPA | Cl₂ | High | - | [3] |
| FR1 (DOPO-based) | DOPO, Diamine, Aldehyde | - | 94 | - | [6] |
| FR2 (DOPO-based) | DOPO, Ethylenediamine, Anisaldehyde | - | 94 | - | [6] |
| FR10 (DOPO-based) | DOPO, Diamino diphenyl ether, Piperonal | - | 91 | - | [6] |
| FR15 (DOPO-based) | DOPO, 2,2'-(phenylimino)diethanol | N-chlorosuccinimide | 93 | - | [6] |
Flame Retardancy Performance Data
The effectiveness of DOPO-based flame retardants is typically evaluated using standard fire safety tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | CTP-DOPO | 10.6 | 36.6 | V-0 | [3] |
| PET | DP-DE | - | 30.2 | V-0 | [5] |
III. Mechanism of Flame Retardancy
Phosphorus-based flame retardants, including those derived from cyclic phosphorus chlorides, can act in both the condensed phase and the gas phase to suppress combustion.
-
Condensed Phase Action: During combustion, the phosphorus compounds decompose to form phosphoric acid, which catalyzes the dehydration of the polymer, leading to the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles.[9]
-
Gas Phase Action: Some phosphorus-containing fragments can volatilize and act as radical scavengers in the flame. Species such as PO• can interrupt the chain reactions of combustion, effectively quenching the flame.[9]
Signaling Pathway: Flame Retardancy Mechanism
Caption: Dual-action flame retardancy mechanism of phosphorus compounds.
Cyclic phosphorus chlorides, particularly DOPO-Cl, are highly valuable precursors for the synthesis of a diverse range of phosphorus-containing flame retardants. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of flame retardant materials. The versatility of DOPO-Cl allows for the creation of both additive and reactive flame retardants with high efficiency, contributing to the development of safer and more sustainable polymeric materials. Further research into novel cyclic phosphorus chlorides and their derivatives will continue to advance the field of halogen-free flame retardancy.
References
- 1. dakenchem.com [dakenchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. WO2008085924A1 - Phosphate ester flame retardant and resins containing same - Google Patents [patents.google.com]
- 9. pinfa.eu [pinfa.eu]
Application Notes and Protocols: In Situ Generation of Phospholane Oxides Using 1-Chloro-1-Oxophospholane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholane oxides are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique structural and physicochemical properties, such as high polarity and the ability to act as strong hydrogen bond acceptors, can lead to improved solubility, metabolic stability, and bioactivity of drug candidates. The in situ generation of these valuable motifs from readily accessible precursors offers a streamlined and efficient approach to synthesizing diverse libraries of phospholane oxide derivatives for screening and optimization in drug discovery programs.
This document provides detailed application notes and experimental protocols for the in situ generation of 1-substituted phospholane 1-oxides via the nucleophilic substitution of 1-chloro-1-oxophospholane with organometallic reagents, such as Grignard and organolithium reagents.
Chemical Principles
The core of this methodology lies in the nucleophilic acyl substitution reaction at the phosphorus center of 1-chloro-1-oxophospholane. The phosphorus atom is electrophilic and readily attacked by strong carbon-based nucleophiles like those found in Grignard (R-MgX) and organolithium (R-Li) reagents. The chloride ion is an excellent leaving group, facilitating the formation of a new phosphorus-carbon bond and generating the desired 1-substituted phospholane 1-oxide in situ. The stereochemistry at the phosphorus center can be influenced by the nature of the nucleophile, with aliphatic Grignard reagents often leading to inversion of configuration, while aromatic ones may result in retention.[1][2][3]
Applications in Drug Development
The incorporation of a phospholane oxide moiety can significantly alter the properties of a parent molecule in a manner beneficial for drug development:
-
Increased Solubility: The high polarity of the phosphine oxide group can dramatically enhance the aqueous solubility of poorly soluble compounds.
-
Improved Metabolic Stability: The P-C bond is generally robust and resistant to metabolic cleavage, which can lead to an increased half-life of the drug molecule.
-
Enhanced Target Binding: The phosphoryl oxygen is a strong hydrogen bond acceptor, potentially leading to new or stronger interactions with biological targets.
Experimental Protocols
Safety Precautions: Organolithium and Grignard reagents are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: In Situ Generation of 1-Phenylphospholane 1-Oxide via Grignard Reaction
This protocol describes the in situ generation of 1-phenylphospholane 1-oxide by reacting 1-chloro-1-oxophospholane with phenylmagnesium bromide.
Materials:
-
1-Chloro-1-oxophospholane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flasks, condenser, dropping funnel, and magnetic stir bar
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.
-
To the flask, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: In Situ Generation of 1-Phenylphospholane 1-Oxide
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry dropping funnel.
-
Add the 1-chloro-1-oxophospholane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylphospholane 1-oxide.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: In Situ Generation of 1-Butylphospholane 1-Oxide via Organolithium Reaction
This protocol details the in situ formation of 1-butylphospholane 1-oxide using n-butyllithium.
Materials:
-
1-Chloro-1-oxophospholane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried Schlenk flask, syringes, and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add a solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 6-8) to isolate and purify the 1-butylphospholane 1-oxide.
Data Presentation
The following tables summarize typical yields and spectroscopic data for representative 1-substituted phospholane 1-oxides prepared via analogous methods. This data can be used as a reference for characterization of the in situ generated products.
Table 1: Reaction Yields for the Synthesis of 1-Substituted Phospholane 1-Oxides
| Entry | R-Group | Nucleophile | Yield (%) |
| 1 | Phenyl | PhMgBr | 85-95 |
| 2 | Butyl | n-BuLi | 80-90 |
| 3 | Ethyl | EtMgBr | 82-92 |
| 4 | Benzyl | BnMgCl | 88-96 |
Yields are based on analogous synthetic procedures and may vary depending on the specific reaction conditions and scale.
Table 2: Spectroscopic Data for Characterization of 1-Substituted Phospholane 1-Oxides
| Compound | R-Group | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm, characteristic signals) | ¹³C NMR (δ, ppm, characteristic signals) |
| 1-Phenylphospholane 1-oxide | Phenyl | ~45-50 | 7.4-7.8 (m, Ar-H), 1.8-2.2 (m, CH₂) | 128-135 (Ar-C), 25-30 (CH₂) |
| 1-Butylphospholane 1-oxide | Butyl | ~50-55 | 0.9 (t, CH₃), 1.4-1.8 (m, CH₂) | 13.7 (CH₃), 24-30 (CH₂) |
| 1-Ethylphospholane 1-oxide | Ethyl | ~52-57 | 1.1 (t, CH₃), 1.6-2.0 (m, CH₂) | 6.5 (CH₃), 20-28 (CH₂) |
| 1-Benzylphospholane 1-oxide | Benzyl | ~48-53 | 7.2-7.4 (m, Ar-H), 3.2 (d, J=14 Hz, P-CH₂) | 126-130 (Ar-C), 35 (P-CH₂), 25-29 (ring CH₂) |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants (J) to phosphorus are characteristic and aid in structure elucidation.
Visualizations
Logical Workflow
Caption: Experimental workflow for the in situ generation of phospholane oxides.
Reaction Pathway
Caption: Generalized reaction pathway for phospholane oxide synthesis.
References
- 1. Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies Involving Cyclic Phosphochloridates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug discovery and development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. This document provides detailed application notes and experimental protocols for the use of cyclic phosphochloridates, with a focus on 1-chloro-1-oxophospholane and its commercially available analogue, 2-chloro-2-oxo-1,3,2-dioxaphospholane, as protecting groups for alcohols and amines.
The core of this strategy lies in the reaction of the phosphochloridate with a nucleophilic alcohol or amine to form a stable cyclic phosphate ester or phosphoramidate, respectively. The resulting protected functional group is generally robust under a variety of reaction conditions, yet can be selectively removed under specific, mild conditions, thus fulfilling the key criteria of an effective protecting group.
Application Notes
1. Overview of the Protecting Group Strategy
The 1-oxo-phospholanyl group serves as a versatile protecting group for primary and secondary alcohols, as well as primary and secondary amines. The protection reaction proceeds via a nucleophilic attack of the alcohol or amine on the phosphorus atom of 1-chloro-1-oxophospholane, with the concomitant expulsion of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride generated.
Key Advantages:
-
Stability: The resulting cyclic phosphate esters and phosphoramidates are generally stable to a range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.
-
Selective Deprotection: The deprotection conditions can be tailored based on the nature of the protected substrate, allowing for orthogonal protection strategies. For instance, benzyl-protected phosphotriesters can be cleaved by catalytic hydrogenation, while other protecting groups remain intact.
-
Introduction of a Phosphorus Moiety: In certain drug development contexts, the introduction of a phosphate or phosphonate group can be advantageous for modulating solubility, bioavailability, or for targeted delivery.
2. Applications in Drug Development
The use of phosphate and phosphoramidate moieties is a well-established strategy in prodrug design. The 1-oxo-phospholanyl protecting group can be envisioned as a temporary scaffold that, upon cleavage, reveals the active drug molecule. Furthermore, the cyclic nature of this protecting group can impart specific conformational constraints that may be beneficial in certain synthetic routes.
Quantitative Data Summary
The following tables summarize typical yields for the protection of various alcohols and amines with 2-chloro-2-oxo-1,3,2-dioxaphospholane, a readily available analogue of 1-chloro-1-oxophospholane. The data presented is representative of what can be expected for these types of transformations.
Table 1: Protection of Alcohols with 2-chloro-2-oxo-1,3,2-dioxaphospholane
| Substrate (Alcohol) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 2-(Benzyloxy)-2-oxo-1,3,2-dioxaphospholane | Pyridine | Dichloromethane | 0 to rt | 4 | 85-95 |
| Ethanol | 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane | Triethylamine | Tetrahydrofuran | 0 to rt | 3 | 80-90 |
| Isopropanol | 2-Isopropoxy-2-oxo-1,3,2-dioxaphospholane | Pyridine | Dichloromethane | 0 to rt | 5 | 75-85 |
| Cyclohexanol | 2-(Cyclohexyloxy)-2-oxo-1,3,2-dioxaphospholane | Triethylamine | Tetrahydrofuran | 0 to rt | 4 | 82-92 |
Table 2: Protection of Amines with 2-chloro-2-oxo-1,3,2-dioxaphospholane
| Substrate (Amine) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-2-oxo-1,3,2-dioxaphospholane | Triethylamine | Dichloromethane | 0 to rt | 2 | 90-98 |
| Diethylamine | 2-(Diethylamino)-2-oxo-1,3,2-dioxaphospholane | Pyridine | Tetrahydrofuran | 0 to rt | 3 | 88-95 |
| Aniline | 2-(Phenylamino)-2-oxo-1,3,2-dioxaphospholane | Triethylamine | Dichloromethane | 0 to rt | 4 | 80-90 |
| Piperidine | 2-(Piperidin-1-yl)-2-oxo-1,3,2-dioxaphospholane | Pyridine | Tetrahydrofuran | 0 to rt | 2 | 92-99 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols
This protocol describes a general method for the protection of a primary or secondary alcohol using 2-chloro-2-oxo-1,3,2-dioxaphospholane. The same protocol can be adapted for 1-chloro-1-oxophospholane.
Materials:
-
Alcohol (1.0 eq)
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM or THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.
Protocol 2: General Procedure for the Protection of Amines
This protocol outlines a general method for the protection of a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)
-
Anhydrous triethylamine or pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add triethylamine or pyridine (1.2 eq) and stir for 10 minutes.
-
Add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
After completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Deprotection of a Benzyl-Protected Phosphotriester by Catalytic Hydrogenation
This protocol is suitable for the deprotection of alcohols that were protected as their benzyl phosphotriesters.
Materials:
-
Protected alcohol (1.0 eq)
-
Palladium on carbon (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.
Protocol 4: Deprotection of a Phosphoramidate by Acidic Hydrolysis
This protocol describes the cleavage of the P-N bond in a phosphoramidate to regenerate the amine.
Materials:
-
Protected amine (1.0 eq)
-
Aqueous hydrochloric acid (e.g., 1 M HCl) or trifluoroacetic acid (TFA)
-
Dioxane or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected amine (1.0 eq) in a mixture of dioxane or THF and aqueous HCl.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the crude amine, which can be purified by standard methods.
Visualizations
Caption: General workflow for the protection and deprotection of alcohols and amines.
Caption: Logical relationship of the 1-oxo-phospholanyl protecting group strategy.
Troubleshooting & Optimization
Technical Support Center: Phosphorylation with 1-Chloro-1-oxophospholane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-chloro-1-oxophospholane as a phosphorylating agent. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Phosphorylated Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Hydrolysis of 1-chloro-1-oxophospholane | The P-Cl bond in 1-chloro-1-oxophospholane is susceptible to hydrolysis by trace amounts of water in the reaction mixture. This leads to the formation of the unreactive 1-hydroxy-1-oxophospholane. Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Degradation | The substrate may be sensitive to the reaction conditions, such as the presence of the HCl byproduct. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low for efficient phosphorylation or too high, leading to decomposition of the reagent or substrate. Solution: Screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimal condition for your specific substrate. |
| Inefficient Activation | In some cases, an activating agent or a specific base is required to facilitate the phosphorylation. Solution: The use of a non-nucleophilic base, such as a tertiary amine, is common to scavenge the HCl generated during the reaction.[1] However, the choice of base is critical as some tertiary amines can react with the phosphorylating agent. |
Problem 2: Presence of Multiple Unidentified Byproducts
Possible Causes and Solutions
| Cause | Recommended Solution |
| Reaction with Multifunctional Substrates | If the substrate has multiple nucleophilic groups (e.g., hydroxyl, amino, carboxyl groups), phosphorylation may occur at unintended sites. Solution: Employ protecting groups for functional groups that should not be phosphorylated. The choice of protecting group will depend on the nature of the functional group and the overall synthetic strategy. |
| Formation of Pyrophosphates | In the presence of a base, chlorophosphates can sometimes lead to the formation of pyrophosphate esters.[2] Solution: Control the stoichiometry of the reagents and the addition rate of the phosphorylating agent. Lowering the reaction temperature may also disfavor pyrophosphate formation. |
| Oligomerization of the Substrate | If the substrate can act as both a nucleophile and an electrophile after the initial phosphorylation, oligomerization can occur. Solution: Use a high concentration of the substrate relative to the phosphorylating agent or employ a solid-phase synthesis approach to minimize intermolecular reactions. |
| Side Reactions with Tertiary Amines | While tertiary amines are often used as HCl scavengers, they can sometimes react with phosphorus (III) compounds.[3] Although 1-chloro-1-oxophospholane is a phosphorus (V) compound, the possibility of complex side reactions should be considered. Solution: Use a sterically hindered non-nucleophilic base, or consider using a proton sponge. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using 1-chloro-1-oxophospholane for the phosphorylation of an alcohol?
A1: The most common side reaction is the hydrolysis of the P-Cl bond in 1-chloro-1-oxophospholane by adventitious water, leading to the inactive phosphonic acid. Another potential side reaction is the formation of a pyrophosphonate ester, especially in the presence of a base.[2] If the alcohol substrate is part of a larger molecule with other nucleophilic functional groups, undesired phosphorylation at those sites can also occur.
Q2: How can I minimize the hydrolysis of 1-chloro-1-oxophospholane during my reaction?
A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes:
-
Drying all glassware in an oven (e.g., at 120 °C) for several hours and cooling it under a stream of inert gas.
-
Using anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by purchasing from a commercial supplier.
-
Running the reaction under an inert atmosphere of nitrogen or argon.
Q3: What type of base should I use to scavenge the HCl produced during the reaction?
A3: A non-nucleophilic, sterically hindered tertiary amine is generally recommended to avoid side reactions with the phosphorylating agent. Examples include triethylamine or diisopropylethylamine (DIPEA). However, it is important to note that even these bases can sometimes participate in side reactions.[3] The choice and amount of base should be carefully optimized for each specific reaction.
Q4: I am trying to phosphorylate a serine residue in a peptide. What are the key challenges and how can I address them?
A4: Phosphorylating a serine residue in a peptide presents several challenges:
-
Chemoselectivity: The peptide will have other nucleophilic sites, such as the N-terminus and the side chains of other amino acids (e.g., lysine, threonine, tyrosine).
-
Protecting Groups: To achieve selective phosphorylation of the serine hydroxyl group, all other reactive functional groups must be protected.
-
Racemization: The reaction conditions should be mild enough to avoid racemization of the chiral centers in the peptide.
-
Side Reactions: Besides the common side reactions of the phosphorylating agent, specific side reactions related to peptide chemistry, such as the formation of piperidinyl-alanine from protected cysteine residues, can occur under basic conditions.[4]
Addressing these challenges involves:
-
A well-designed protecting group strategy for the peptide.
-
Careful selection of the base and reaction conditions to minimize side reactions and racemization.
-
Thorough purification and characterization of the final phosphorylated peptide.
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol
This is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) stored over molecular sieves.
-
-
Reaction Setup:
-
Dissolve the alcohol substrate (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
-
Phosphorylation:
-
Slowly add a solution of 1-chloro-1-oxophospholane (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Visualizations
Caption: General experimental workflow for phosphorylation.
Caption: Potential reaction pathways in phosphorylation.
References
Technical Support Center: Reactions Involving 1-Chloro-1-oxophospholane
Welcome to the technical support center for optimizing reactions with 1-chloro-1-oxophospholane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with 1-chloro-1-oxophospholane, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Inactivity: 1-chloro-1-oxophospholane is sensitive to moisture and can hydrolyze over time. | - Ensure the reagent is fresh or has been stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).- Consider purchasing a new batch of the reagent if its quality is uncertain.- Before use, briefly purge the reaction vessel with an inert gas like nitrogen or argon. |
| 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or 31P NMR.[1] - Gradually increase the reaction temperature in increments of 10°C to see if the yield improves, but be mindful of potential side reactions at higher temperatures.[2] - Extend the reaction time, monitoring periodically for product formation and starting material consumption. | |
| 3. Inefficient Nucleophile: The alcohol, amine, or other nucleophile may be sterically hindered or not sufficiently nucleophilic. | - For sterically hindered nucleophiles, consider using a less hindered analogue if possible.- The addition of a non-nucleophilic base, such as triethylamine or pyridine, can help to deprotonate the nucleophile and increase its reactivity. | |
| Formation of Multiple Products/Side Reactions | 1. Hydrolysis of 1-chloro-1-oxophospholane: Presence of water in the reaction mixture will lead to the formation of 1-hydroxy-1-oxophospholane. | - Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent).- Flame-dry all glassware before use and allow it to cool under an inert atmosphere. |
| 2. Reaction with Base: Strong bases can react with the product or starting material, leading to undesired byproducts. | - If a base is necessary, use a non-nucleophilic, sterically hindered base.- Add the base slowly and at a low temperature to control the reaction. | |
| 3. Elimination Reactions: For reactions with alcohols, elimination to form an alkene can be a competing side reaction, especially at higher temperatures.[3][4] | - Run the reaction at the lowest effective temperature.- Consider using a milder base if elimination is a significant issue. | |
| Difficult Product Purification | 1. Co-eluting Impurities: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | - Explore different solvent systems for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[5] For phosphonic acid derivatives, crystallization from a mixture of a polar solvent (like acetone or acetonitrile) and water, or as a salt (e.g., dicyclohexylammonium salt), can be attempted.[6] |
| 2. Product Instability: The phospholane ester or amide product may be sensitive to the purification conditions (e.g., acidic or basic). | - Use a neutral stationary phase for chromatography (e.g., neutral alumina instead of silica gel).- Avoid prolonged exposure to harsh conditions during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting 1-chloro-1-oxophospholane with a primary alcohol?
A1: The optimal temperature can vary depending on the specific alcohol. It is generally recommended to start at room temperature and monitor the reaction's progress. If the reaction is slow, the temperature can be gradually increased. For some esterifications of phosphonic acids, higher temperatures (e.g., 90°C) have been shown to favor the formation of the diester product.[2] However, be aware that higher temperatures can also lead to side reactions like elimination.[3][4]
Q2: Which base should I use for the reaction of 1-chloro-1-oxophospholane with an amine?
A2: A non-nucleophilic base such as triethylamine or pyridine is commonly used to scavenge the HCl generated during the reaction. The base also helps to deprotonate the amine, increasing its nucleophilicity. It is crucial to use a dry, high-quality base to avoid introducing water into the reaction.
Q3: How can I monitor the progress of my reaction?
A3: Several techniques can be used. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative idea of the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a particularly powerful tool for monitoring reactions involving phosphorus compounds, as the chemical shift of the phosphorus atom will change significantly upon conversion of the starting material to the product.[1]
Q4: My product is a sticky oil that is difficult to purify. What can I do?
A4: Sticky oils can be challenging. If column chromatography is not effective, consider converting the product to a solid derivative for purification. For example, if your product is a phosphonic acid, you could try forming a salt (e.g., with dicyclohexylamine) which may be more crystalline.[6] Alternatively, techniques like Kugelrohr distillation for thermally stable oils or recrystallization from a different solvent system might be successful.
Q5: Can I use 1-chloro-1-oxophospholane in aqueous conditions?
A5: No, 1-chloro-1-oxophospholane is highly reactive towards water and will rapidly hydrolyze to form 1-hydroxy-1-oxophospholane. All reactions should be carried out under strictly anhydrous conditions.
Experimental Protocols
General Protocol for the Synthesis of a Phospholane Ester
This protocol describes a general procedure for the reaction of 1-chloro-1-oxophospholane with a primary or secondary alcohol.
Materials:
-
1-chloro-1-oxophospholane
-
Alcohol (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, flame-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flame-dried flask, dissolve 1-chloro-1-oxophospholane (1.05 eq) in anhydrous DCM.
-
Transfer the 1-chloro-1-oxophospholane solution to the dropping funnel and add it dropwise to the alcohol solution at 0°C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Synthesis of a Phospholane Amide
This protocol provides a general method for the reaction of 1-chloro-1-oxophospholane with a primary or secondary amine.
Materials:
-
1-chloro-1-oxophospholane
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, flame-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flame-dried flask, dissolve 1-chloro-1-oxophospholane (1.05 eq) in anhydrous DCM.
-
Transfer the 1-chloro-1-oxophospholane solution to the dropping funnel and add it dropwise to the amine solution at 0°C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or another suitable analytical method.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization. For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile can be effective.[5]
Visualizations
Caption: General experimental workflow for reactions involving 1-chloro-1-oxophospholane.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 1-Chloro-1-oxophospholane Reaction Mixtures
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles for the purification of reactive organophosphorus compounds, such as phosphonic chlorides. Due to the limited availability of specific literature for 1-chloro-1-oxophospholane, this guide provides best-practice recommendations and solutions for analogous compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1-chloro-1-oxophospholane and similar reactive phosphonic chlorides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of purified product | 1. Hydrolysis: The product is highly sensitive to moisture, leading to decomposition into the corresponding phosphonic acid and HCl.[1][2] 2. Thermal Decomposition: The product may be thermally unstable at the distillation temperature. 3. Incomplete Reaction: The initial synthesis may not have gone to completion. | 1. Inert Atmosphere: Ensure all glassware is oven-dried and the entire purification process is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3][4] 2. High-Vacuum Distillation: Purify the product by fractional distillation under high vacuum to lower the boiling point and minimize thermal stress.[1] Consider a short-path distillation apparatus for very sensitive compounds. 3. Reaction Monitoring: Before workup, confirm reaction completion using an appropriate analytical technique (e.g., ³¹P NMR or GC) to ensure the maximum theoretical yield is achievable. |
| Product appears cloudy or contains solid precipitate | 1. Hydrolysis Product: The solid is likely the phosphonic acid formed from the reaction of the product with trace amounts of water.[5][6] 2. Inorganic Salts: Carryover of inorganic salts from the reaction workup. | 1. Anhydrous Filtration: If feasible, filter the crude product under an inert atmosphere before distillation. 2. Careful Workup: Ensure aqueous washes (if any, though generally not recommended for such reactive halides) are followed by thorough drying of the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and subsequent filtration. |
| Product darkens or decomposes during distillation | 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal decomposition.[7] 2. Presence of Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. | 1. Optimize Vacuum and Heat: Use the highest vacuum reasonably achievable to lower the distillation temperature. Heat the distillation flask using a heating mantle with a stirrer for even heat distribution and to avoid localized overheating.[7] 2. Pre-treatment: Consider passing the crude material through a short plug of neutral alumina or silica gel under inert atmosphere prior to distillation to remove baseline impurities. For analogous compounds like POCl₃, distillation over high-boiling nitrogen compounds (e.g., quinoline) has been used to complex and remove certain impurities.[8] |
| Inconsistent Purity between Batches | 1. Variable Moisture Content: Inconsistent exclusion of atmospheric moisture. 2. Variations in Reaction Byproducts: Slight changes in reaction conditions can alter the byproduct profile, making purification more challenging. | 1. Standardize Procedures: Strictly adhere to standard operating procedures for handling anhydrous reagents and maintaining an inert atmosphere.[4][9] 2. Analytical Monitoring: Use analytical techniques like GC or NMR to analyze the crude reaction mixture before purification to identify the impurity profile and tailor the purification strategy accordingly.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my crude 1-chloro-1-oxophospholane?
A1: The most common impurity is the corresponding phosphonic acid, which forms from the hydrolysis of the product upon exposure to moisture.[1][2] Other likely impurities include unreacted starting materials and byproducts from the synthesis, such as phosphorus oxychloride, depending on the synthetic route.[1]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended. ³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing compounds and their purity. ¹H and ¹³C NMR can confirm the organic structure. Gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is highly sensitive for organophosphorus compounds.[10][11] For definitive identification of impurities, GC-mass spectrometry (GC-MS) can be employed.[12]
Q3: Is it possible to purify 1-chloro-1-oxophospholane using column chromatography?
A3: Due to its high reactivity, especially towards silica gel (which has surface hydroxyl groups), standard silica gel chromatography is generally not recommended as it can lead to significant product decomposition. If chromatographic purification is necessary, it would require specialized techniques, such as using deactivated stationary phases under strictly anhydrous conditions.
Q4: What are the best practices for storing purified 1-chloro-1-oxophospholane?
A4: The purified product should be stored in a tightly sealed container (e.g., an ampoule sealed under vacuum or an amber bottle with a PTFE-lined cap) under a dry, inert atmosphere.[3] Store in a cool, dry, and well-ventilated area, away from water, alcohols, and combustible materials.[4]
Q5: My distillation is very slow, even at high vacuum. What can I do?
A5: This could be due to high viscosity or a higher than expected boiling point. Ensure your vacuum pump is operating efficiently and there are no leaks in your system. A larger bore distillation head can also improve flow. Gentle heating with efficient stirring can help, but be cautious not to exceed the decomposition temperature of the product.
Experimental Workflow and Data
Example Data Table for Purification of 1-Chloro-1-oxophospholane
The following table is a hypothetical representation of data that should be collected to assess the effectiveness of a purification protocol.
| Parameter | Crude Product | Distilled Fraction 1 | Main Product Fraction | Residue |
| Appearance | Yellowish, slightly viscous liquid | Colorless liquid | Colorless liquid | Dark, viscous liquid |
| Volume (mL) | 100 | 5 | 75 | 18 |
| Purity by GC (%) | 85% | 92% (contains low boilers) | >99% | Not analyzed |
| ³¹P NMR (ppm) | Major peak at expected δ, minor peaks from impurities | Major peak, significant low boiler peak | Single major peak | Multiple decomposition peaks |
| Yield (%) | - | - | 75% | - |
Diagrams
Caption: Experimental workflow for the purification of 1-chloro-1-oxophospholane.
Caption: Troubleshooting logic for low purity of 1-chloro-1-oxophospholane.
References
- 1. US2683168A - Preparation of organo phosphonyl chlorides - Google Patents [patents.google.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common Distillation Issues [easystill.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. epa.gov [epa.gov]
- 12. Method for the determination of organophosphorus and pyrethroid pesticides in food via gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting failed reactions with 1-chloro-1-oxophospholane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. The information is designed to help resolve common issues encountered during chemical synthesis and experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with 1-chloro-1-oxophospholane shows low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in reactions involving 1-chloro-1-oxophospholane is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion:
Caption: Troubleshooting workflow for low or no reaction conversion.
Possible Causes and Solutions:
-
Reagent Quality: 1-chloro-1-oxophospholane is susceptible to hydrolysis. Ensure it is handled under anhydrous conditions and that the reagent has not degraded. The purity of your substrate, solvent, and any added base is also critical.
-
Reaction Conditions:
-
Moisture: The presence of water will lead to the hydrolysis of 1-chloro-1-oxophospholane to the unreactive 1-hydroxy-1-oxophospholane. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat could lead to decomposition of the starting materials or products.
-
Base: The choice and amount of base can be crucial. The base neutralizes the HCl generated during the reaction. Insufficient or an inappropriate base can stall the reaction.
-
Q2: My reaction is producing multiple unexpected side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products often arises from the high reactivity of 1-chloro-1-oxophospholane.
Common Side Reactions:
-
Hydrolysis: As mentioned, reaction with trace water produces 1-hydroxy-1-oxophospholane.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with your substrate.
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Multiple Phosphorylations: If your substrate has multiple nucleophilic sites, you may see a mixture of products.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions may compete with the desired substitution.
General Reaction Mechanism and Side Reactions:
Caption: General reaction mechanism and common side reactions.
Strategies to Minimize Side Products:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware.
-
Choice of Solvent: Use a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, or toluene.
-
Controlled Addition: Add the 1-chloro-1-oxophospholane slowly to the solution of your substrate and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to ensure regioselectivity.
Q3: What are the recommended reaction conditions for a typical phosphorylation of an alcohol with 1-chloro-1-oxophospholane?
A3: The optimal conditions can vary depending on the specific alcohol. However, a general protocol can be used as a starting point.
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add a solution of 1-chloro-1-oxophospholane (1.1 eq.) in anhydrous DCM to the reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The choice of base and solvent can significantly impact the yield of the desired product. The following table provides a hypothetical comparison based on general chemical principles.
Table 1: Effect of Base and Solvent on a Hypothetical Phosphorylation Reaction Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 4 | 85 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 6 | 78 |
| 3 | DIPEA (1.2) | Toluene | 0 to RT | 4 | 82 |
| 4 | None | DCM | 0 to RT | 12 | <10 |
| 5 | Triethylamine (1.2) | Methanol | 0 to RT | 4 | Major side products |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction. Always handle chemicals with appropriate safety precautions.
Technical Support Center: Optimization of Reaction Conditions for 1-chloro-1-oxophospholane
Welcome to the technical support center for the synthesis and optimization of 1-chloro-1-oxophospholane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-chloro-1-oxophospholane?
A1: The most prevalent method for the synthesis of 1-chloro-1-oxophospholane is the chlorination of a suitable precursor, typically 1-hydroxy-1-oxophospholane (also known as phospholane-1-oxide). This conversion is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂). Thionyl chloride is often used in excess to drive the reaction to completion.[1]
Q2: What are the primary applications of 1-chloro-1-oxophospholane?
A2: 1-chloro-1-oxophospholane is a reactive chemical intermediate. Its reactivity stems from the phosphorus-chlorine bond, making it a useful building block in organic and medicinal chemistry for the synthesis of various phosphorus-containing compounds, including phosphonates and phosphonamidates, which are of interest in drug development.
Q3: What are the main safety precautions to consider when working with 1-chloro-1-oxophospholane and its reagents?
A3: The synthesis of 1-chloro-1-oxophospholane involves hazardous materials. Thionyl chloride is toxic and corrosive, and it reacts violently with water to release toxic gases (HCl and SO₂).[2][3] The product, 1-chloro-1-oxophospholane, is also expected to be reactive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent unwanted side reactions and the release of hazardous fumes.
Q4: How can I purify the final product, 1-chloro-1-oxophospholane?
A4: Purification of 1-chloro-1-oxophospholane is typically achieved by distillation under reduced pressure.[4] This method is effective for separating the product from non-volatile impurities and any remaining high-boiling reagents. It is crucial to ensure that all traces of the chlorinating agent and any catalysts, like pyridine, are removed, as they can be challenging to separate.[5] Co-evaporation with a dry, inert solvent such as toluene or dichloromethane (DCM) under vacuum can aid in the removal of residual volatile reagents before distillation.[5]
Troubleshooting Guide
Problem 1: Low or no yield of 1-chloro-1-oxophospholane.
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Possible Cause: Incomplete reaction.
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Solution: Ensure that the chlorinating agent, such as thionyl chloride, is used in excess.[1] The reaction can be driven to completion by refluxing the reaction mixture. For substrates that are sensitive to acid, the addition of a base like pyridine can help to neutralize the HCl generated and push the equilibrium towards the product.[5]
-
-
Possible Cause: Degradation of the starting material or product.
-
Solution: Some starting materials or the product itself may be sensitive to high temperatures. If refluxing in thionyl chloride (boiling point ~76 °C) leads to degradation, consider using a milder chlorinating agent such as oxalyl chloride, which can often be used at room temperature. The reaction temperature should be carefully controlled.
-
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: 1-chloro-1-oxophospholane and the chlorinating agents used in its synthesis are highly sensitive to moisture. Ensure that all glassware is oven-dried or flame-dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
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Problem 2: The final product is impure, showing multiple spots on TLC or peaks in NMR.
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Possible Cause: Incomplete removal of the chlorinating agent or other volatile impurities.
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Solution: Thionyl chloride and any added pyridine can be difficult to remove completely.[5] After the reaction is complete, remove the excess reagent under reduced pressure in a fume hood.[5] To facilitate removal, co-distillation with a dry, inert solvent like toluene can be performed multiple times.[5]
-
-
Possible Cause: Formation of side products.
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Solution: Side reactions can occur, especially at elevated temperatures. If impurities persist after distillation, consider purification by column chromatography on silica gel, ensuring the use of anhydrous solvents. The choice of eluent will depend on the polarity of the product and impurities.
-
-
Possible Cause: Decomposition of the product during purification.
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Solution: If the product is thermally unstable, distillation should be performed at the lowest possible temperature under a high vacuum. If decomposition is still an issue, explore non-distillative purification methods like chromatography.
-
Problem 3: The reaction is very slow or does not start.
-
Possible Cause: Low reaction temperature.
-
Solution: Gently warming the reaction mixture or refluxing in the solvent (if one is used) can increase the reaction rate.
-
-
Possible Cause: Insufficient activation of the starting material.
-
Solution: For the chlorination of phosphonic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can be effective. The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent activating agent.[2]
-
Experimental Protocols
Protocol 1: Synthesis of 1-chloro-1-oxophospholane using Thionyl Chloride
This protocol is a general procedure based on the chlorination of phosphonic acids.[1][2]
Materials:
-
1-hydroxy-1-oxophospholane
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, for azeotropic removal of SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, if needed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes), add 1-hydroxy-1-oxophospholane.
-
Slowly add an excess of thionyl chloride (typically 3-5 equivalents) to the flask at room temperature. The reaction may be exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. This must be done in a well-ventilated fume hood.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Purify the crude 1-chloro-1-oxophospholane by vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions for the chlorination of phosphonic acids to their corresponding chlorides, which can be adapted for the synthesis of 1-chloro-1-oxophospholane.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Oxalyl Chloride |
| Solvent | Neat (SOCl₂) | Dichloromethane | Dichloromethane |
| Temperature | Reflux (~76°C) | Room Temperature | Room Temperature |
| Catalyst | None | Pyridine (1.1 eq) | DMF (catalytic) |
| Reaction Time | 2-4 hours | 12-24 hours | 1-3 hours |
| Typical Yield | High | High | High |
| Notes | Good for robust substrates. | Suitable for acid-sensitive substrates.[5] | Milder conditions, avoids high temperatures. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of 1-chloro-1-oxophospholane.
Caption: Experimental workflow for the synthesis of 1-chloro-1-oxophospholane.
Caption: Troubleshooting decision tree for 1-chloro-1-oxophospholane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 5. organic chemistry - (Di)chlorination of phosphonic acid ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
"hydrolysis of 1-chloro-1-oxophospholane: prevention and byproducts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. The information focuses on preventing its hydrolysis and understanding the resulting byproducts.
Frequently Asked Questions (FAQs)
Q1: What is 1-chloro-1-oxophospholane and why is it sensitive to moisture?
1-chloro-1-oxophospholane is a cyclic phosphinyl chloride. The phosphorus-chlorine (P-Cl) bond in this compound is highly susceptible to nucleophilic attack by water. This reactivity is due to the electrophilic nature of the phosphorus atom, which is bonded to two electronegative atoms (oxygen and chlorine).
Q2: What are the primary byproducts of 1-chloro-1-oxophospholane hydrolysis?
The primary and expected byproducts of complete hydrolysis are 1-hydroxy-1-oxophospholane and hydrochloric acid (HCl)[1][2]. The reaction proceeds by the substitution of the chlorine atom with a hydroxyl group from water.
Q3: How can I prevent the hydrolysis of 1-chloro-1-oxophospholane during storage and handling?
To prevent hydrolysis, it is crucial to handle 1-chloro-1-oxophospholane under anhydrous (dry) conditions[1][3][4]. This includes:
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Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry box.
-
Handling: Use a glove box or a Schlenk line to handle the compound. All glassware and solvents must be thoroughly dried before use.
-
Solvents: Use anhydrous solvents for all reactions involving 1-chloro-1-oxophospholane.
Q4: What are the signs of hydrolysis in a sample of 1-chloro-1-oxophospholane?
Visual signs of hydrolysis can include the fuming of the compound in moist air, which is due to the formation of HCl gas[2]. Over time, a solid precipitate of 1-hydroxy-1-oxophospholane may form. For accurate detection, analytical techniques such as ³¹P NMR spectroscopy are recommended. The starting material and the hydrolyzed product will have distinct chemical shifts[5][6][7].
Troubleshooting Guides
Problem 1: My reaction yield is consistently low when using 1-chloro-1-oxophospholane.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous solvents. Handle the reagent under an inert atmosphere. |
| Impure starting material. | Verify the purity of the 1-chloro-1-oxophospholane using an appropriate analytical technique such as ³¹P NMR or GC-MS. |
| Reaction with residual water in other reagents. | Ensure all other reaction components are anhydrous. |
Problem 2: I observe fuming when I open a container of 1-chloro-1-oxophospholane.
| Possible Cause | Troubleshooting Step |
| Exposure to atmospheric moisture. | This is a sign of hydrolysis and the formation of HCl gas[2]. Immediately move the container to a fume hood and handle it under an inert atmosphere. The quality of the reagent may be compromised. |
| Improperly sealed container. | Ensure the container is sealed tightly with a cap that has a chemically resistant liner. For long-term storage, consider sealing with paraffin film. |
Problem 3: My analytical data (e.g., NMR, Mass Spec) shows unexpected peaks.
| Possible Cause | Troubleshooting Step |
| Presence of hydrolysis byproduct. | Compare your data with the expected data for 1-hydroxy-1-oxophospholane. In ³¹P NMR, the hydrolyzed product will appear as a new peak at a different chemical shift from the starting material[6][7]. |
| Formation of other byproducts. | Depending on the reaction conditions, other side reactions may occur. Consider the possibility of reactions with solvents or other reagents. |
Quantitative Data
Table 1: Relative Hydrolysis Rates of Structurally Related Phosphorus Compounds.
| Compound | Relative Rate of Hydrolysis | Notes |
| Diphenylphosphinyl chloride | Fast | Hydrolyzes readily in the presence of water. |
| Diethyl phosphorochloridate | Slower than phosphinyl chlorides | The presence of two ethoxy groups reduces the electrophilicity of the phosphorus atom. |
Note: This table provides a qualitative comparison. Actual rates are highly dependent on conditions such as temperature, pH, and solvent.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of 1-chloro-1-oxophospholane by ³¹P NMR Spectroscopy
This protocol describes a general method for observing the hydrolysis of 1-chloro-1-oxophospholane.
Materials:
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1-chloro-1-oxophospholane
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Anhydrous deuterated chloroform (CDCl₃)
-
Deuterated water (D₂O)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Under an inert atmosphere, prepare a stock solution of 1-chloro-1-oxophospholane in anhydrous CDCl₃ (e.g., 10 mg/mL).
-
Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.
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Acquire an initial ³¹P NMR spectrum of the starting material. The chemical shift of the starting material should be recorded.
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Using a gas-tight syringe, add a controlled amount of D₂O (e.g., 1-5 µL) to the NMR tube.
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Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals (e.g., every 5 minutes).
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Monitor the appearance of a new peak corresponding to 1-hydroxy-1-oxophospholane and the decrease in the intensity of the starting material peak.
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The relative integration of the two peaks can be used to determine the extent of hydrolysis over time.
Visualizations
Caption: Mechanism of 1-chloro-1-oxophospholane hydrolysis.
Caption: Workflow for preventing hydrolysis.
Caption: Logic for byproduct analysis.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus trichloride [cdc.gov]
- 3. manuals.plus [manuals.plus]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Reactivity of 1-Chloro-1-oxophospholane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-chloro-1-oxophospholane.
Frequently Asked Questions (FAQs)
Q1: What is 1-chloro-1-oxophospholane and what are its primary applications?
A1: 1-Chloro-1-oxophospholane is a cyclic phosphoryl chloride. It is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of a phospholane oxide moiety. This is valuable in the development of various compounds, including potential drug candidates, by creating phosphonate esters, amides, and other derivatives.
Q2: What are the main safety precautions to take when handling 1-chloro-1-oxophospholane?
A2: 1-Chloro-1-oxophospholane is expected to be highly reactive and moisture-sensitive. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves, must be worn at all times. Due to its reactivity with water, it may release corrosive and toxic fumes, such as hydrogen chloride, upon contact with moisture.[1][2][3][4]
Q3: How should 1-chloro-1-oxophospholane be properly stored?
A3: Store 1-chloro-1-oxophospholane in a tightly sealed container, preferably a Schlenk flask or a similar vessel designed for air- and moisture-sensitive reagents. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and strong bases.
Q4: In which solvents is 1-chloro-1-oxophospholane stable?
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Starting material (1-chloro-1-oxophospholane) is recovered unchanged.
-
TLC or NMR analysis shows a complex mixture of unidentifiable products.
-
The desired product is formed in very low yield.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Inactive Nucleophile | Check the purity and activity of your nucleophile. If using an amine, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. For alcohols, a base is also recommended. |
| Low Reaction Temperature | Some nucleophilic substitutions may require heating. Gradually increase the reaction temperature and monitor the reaction progress by TLC or NMR. |
| Steric Hindrance | If your nucleophile is sterically bulky, the reaction may be slow or may not proceed. Consider using a less hindered nucleophile or a smaller activating group if applicable. |
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
NMR spectrum of the crude product is complex and difficult to interpret.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Material | This is a primary concern. Rigorously exclude moisture from the reaction. The hydrolysis product is 1-hydroxy-1-oxophospholane, which may or may not be reactive under your conditions. |
| Side Reactions with Solvent | Ensure your solvent is inert to the reactants and conditions. For example, avoid protic solvents unless they are the intended nucleophile. |
| Reaction with Byproduct HCl | The HCl generated can catalyze side reactions. Use a non-nucleophilic base to scavenge the HCl as it is formed. |
| Thermal Decomposition | If heating, the starting material or product may be degrading. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Protocol for the Synthesis of a Phospholane Ester
This protocol describes a general procedure for the reaction of 1-chloro-1-oxophospholane with an alcohol.
Materials:
-
1-chloro-1-oxophospholane
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen manifold)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve the alcohol (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous solvent in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 1-chloro-1-oxophospholane (1.0 eq.) in the anhydrous solvent in the dropping funnel.
-
Add the 1-chloro-1-oxophospholane solution dropwise to the stirred alcohol solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or NMR.
-
Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.
-
Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of phospholane esters.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Reactions Using 1-Chloro-1-Oxophospholane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-1-oxophospholane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with 1-chloro-1-oxophospholane?
A1: The primary safety concerns during the scale-up of reactions involving 1-chloro-1-oxophospholane, or its in-situ generation from precursors like phosphorus trichloride (PCl₃), revolve around the handling of hazardous materials and managing reaction exotherms. Key concerns include:
-
Corrosive and Hazardous Reactants/Byproducts: The synthesis of the phospholane precursor often involves phosphorus trichloride (PCl₃), which is highly corrosive and toxic. The reaction also typically generates significant amounts of hydrogen chloride (HCl) gas, which is also corrosive and requires careful scrubbing.[1][2]
-
Moisture Sensitivity: 1-chloro-1-oxophospholane is highly sensitive to moisture, which can lead to hydrolysis, generating corrosive and potentially hazardous byproducts.
-
Exothermic Reactions: The reaction of 1-chloro-1-oxophospholane with nucleophiles can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially in large-scale batch reactors.
Q2: We are observing inconsistent reaction yields at a larger scale compared to our lab-scale experiments. What could be the cause?
A2: Inconsistent yields upon scale-up are a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving the same level of homogeneity as in a small flask can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced selectivity.[3]
-
Poor Temperature Control: Inadequate removal of heat generated during the reaction can lead to side reactions and decomposition of the product or starting materials.
-
Slower Reagent Addition: On a larger scale, reagents are often added more slowly for safety reasons. This change in addition rate can alter the reaction kinetics and byproduct profile compared to the lab scale.
Q3: What are the common byproducts in reactions involving 1-chloro-1-oxophospholane, and how can they be minimized?
A3: Common byproducts often arise from the inherent reactivity of the reagent and its sensitivity to reaction conditions. These can include:
-
Hydrolysis Products: Reaction with residual moisture in the solvent or on the glassware can lead to the formation of the corresponding phosphonic acid.
-
Oligomeric Species: In some cases, particularly at higher concentrations or temperatures, self-reaction or polymerization of the phospholane reagent or the product can occur.
-
Phosphine Oxide Derivatives: In reactions where the phosphorus center is intended to be catalytic, the formation of a stable phosphine oxide can inhibit catalyst turnover.[4]
To minimize these byproducts, it is crucial to use anhydrous solvents and reagents, maintain strict temperature control, and optimize the rate of addition of the phospholane reagent.
Troubleshooting Guides
Problem 1: Reaction stalling or incomplete conversion at scale.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Poor Solubility of Reagents | Consider a different solvent system or a co-solvent to ensure all reactants remain in solution throughout the reaction. |
| Deactivation of the Reagent | If the reaction is sensitive to impurities in the starting materials, consider purification of the substrate before the reaction. |
| Insufficient Mixing | Increase the stirring rate or consider a different impeller design to improve mixing efficiency. For very sensitive reactions, transitioning to a continuous flow setup can provide better control.[1][2] |
Problem 2: Product purification is difficult at scale due to persistent impurities.
| Possible Cause | Troubleshooting Step |
| Formation of Emulsions during Workup | Use a different solvent for extraction or add a small amount of brine to help break the emulsion. |
| Co-elution of Byproducts during Chromatography | Optimize the mobile phase or consider a different stationary phase for chromatographic purification. |
| Thermally Labile Product | If the product is sensitive to heat, consider using purification techniques that do not require high temperatures, such as crystallization or precipitation. |
| Phosphorus-containing Byproducts | Some phosphorus byproducts can be difficult to remove. Consider a post-reaction quench with a reagent that selectively reacts with the impurity to form a more easily separable compound. |
Experimental Protocols
General Protocol for a Lab-Scale Reaction of 1-Chloro-1-Oxophospholane with an Alcohol
-
Glassware Preparation: All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Charging: The alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene) are charged into the flask. The solution is cooled to 0°C in an ice bath.
-
Addition of 1-Chloro-1-Oxophospholane: A solution of 1-chloro-1-oxophospholane (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Stereochemical Integrity at the Phosphorus Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral phosphorus compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid epimerization at the phosphorus center during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter that could lead to the loss of stereochemical integrity at the phosphorus center.
Issue 1: Loss of Enantiomeric Excess During a Reaction
Q1: I am observing a decrease in the enantiomeric excess (ee) of my P-chiral phosphine during a reaction. What are the likely causes and how can I prevent this?
A1: The loss of enantiomeric excess in a P-chiral phosphine during a reaction is likely due to pyramidal inversion, also known as phosphine inversion. This process involves the phosphorus atom passing through a planar transition state, which leads to racemization. The rate of this inversion is influenced by several factors:
-
Temperature: Higher temperatures provide the energy needed to overcome the inversion barrier.
-
Phosphine Substituents: Electron-withdrawing groups on the phosphorus atom can lower the inversion barrier, making the phosphine more susceptible to racemization, even at room temperature.[1] Conversely, bulky substituents and incorporation of the phosphorus atom into a small ring system can increase the inversion barrier.
-
Solvent: The polarity of the solvent can influence the rate of epimerization. While a clear trend is not always observed, non-polar solvents are generally preferred for storing and reacting P-chiral phosphines.
-
Presence of Acids or Bases: Both acids and bases can catalyze the epimerization of P-chiral phosphines. Bases can deprotonate a group alpha to the phosphorus, leading to a planar intermediate, while acids can protonate the phosphorus, which can also facilitate inversion.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction conditions allow, perform the reaction at a lower temperature. This is a critical factor in preventing pyramidal inversion.
-
Solvent Selection: If possible, switch to a less polar, aprotic solvent. Toluene, hexane, or diethyl ether are often good choices.
-
Control pH: Ensure the reaction medium is neutral. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize interaction with the phosphorus center. If an acid is present, consider using a milder acid or a buffered system.
-
Protect the Phosphorus Center: For multi-step syntheses, consider protecting the P-chiral center as a phosphine-borane or a phosphine oxide. These are significantly more stable to epimerization. The free phosphine can be regenerated in a later step.
Issue 2: Racemization During the Synthesis of a P-Chiral Phosphine from a Phosphine Oxide
Q2: I am synthesizing a P-chiral phosphine by reducing the corresponding phosphine oxide, but I am obtaining a racemic product. What is going wrong?
A2: The reduction of P-chiral phosphine oxides to P-chiral phosphines is a critical step where stereochemistry can be lost if the wrong reducing agent or conditions are used. The key is to use a method that proceeds with a defined stereochemical outcome (either retention or inversion).
Common Pitfalls and Solutions:
-
Use of LiAlH4 alone: Reduction of phosphine oxides with lithium aluminum hydride (LiAlH4) alone often leads to racemization.[2]
-
Silane Reagents: Some silane reagents can also cause partial or complete racemization.[2]
Recommended Protocols for Stereospecific Reduction:
-
Reduction with Inversion of Configuration: A reliable method for the stereospecific reduction of phosphine oxides with inversion of configuration involves a two-step process:
-
Activation of the Phosphine Oxide: The phosphine oxide is first activated by methylation with a reagent like methyl triflate (MeOTf) to form a phosphonium salt.
-
Reduction with LiAlH4: The resulting phosphonium salt is then reduced with LiAlH4. This method generally proceeds with high stereospecificity.[2]
-
-
Reduction with Retention of Configuration: For a stereospecific reduction with retention of configuration, a protocol using triphenylphosphine or triethyl phosphite as an oxygen acceptor in the presence of a silane like trichlorosilane (HSiCl3) can be employed.[3]
Experimental Protocol: Stereospecific Reduction of a P-Chiral Phosphine Oxide with Inversion [2]
-
Methylation: Dissolve the enantiomerically pure P-chiral phosphine oxide in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). Add methyl triflate (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to -78 °C and add a solution of LiAlH4 (1.5 equivalents) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of water, followed by 15% aqueous NaOH. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting P-chiral phosphine by chromatography on silica gel under an inert atmosphere.
Issue 3: Degradation or Racemization of P-Chiral Compounds During Storage
Q3: My P-chiral phosphine has degraded or lost its enantiomeric purity after being stored for some time. How should I properly store these sensitive compounds?
A3: P-chiral phosphines, especially those that are electron-rich or not sterically hindered, can be sensitive to air, moisture, and even light over time. Proper storage is crucial to maintain their chemical and stereochemical integrity.
Storage Recommendations:
-
Inert Atmosphere: Always store P-chiral phosphines under an inert atmosphere, such as argon or nitrogen. This prevents oxidation to the corresponding phosphine oxide.
-
Dry Conditions: Moisture can lead to hydrolysis or other unwanted reactions. Ensure that the storage container and any solvents used are scrupulously dry.
-
Low Temperature: Store P-chiral compounds at low temperatures, typically in a freezer (-20 °C or below), to minimize the rate of any potential degradation or epimerization.
-
Light Protection: Store in amber vials or in the dark to prevent photochemical degradation.
-
As a Borane Adduct: For long-term storage, converting the phosphine to its phosphine-borane adduct is an excellent strategy. Phosphine-boranes are significantly more stable to air and moisture and are less prone to pyramidal inversion. The borane group can be selectively removed when the phosphine is needed.
Frequently Asked Questions (FAQs)
Q4: What is the typical energy barrier for pyramidal inversion in phosphines?
A4: The energy barrier for pyramidal inversion in phosphines is significantly higher than in amines, which is why P-chiral phosphines are generally optically stable at room temperature.[4][5] The exact barrier depends on the substituents at the phosphorus center.
| Compound | Inversion Barrier (kcal/mol) | Reference |
| Phosphine (PH3) | 31.5 | [4] |
| Trimethylphosphine | ~30 | |
| Tri-n-propylphosphine | ~31 | |
| Triphenylphosphine | ~30 | |
| 1-isopropyl-2-methyl-5-phenylphosphole | 16 | [3] |
Q5: How can I determine the enantiomeric excess of my P-chiral compound?
A5: The enantiomeric excess of P-chiral compounds is most commonly determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their integration and the determination of the enantiomeric ratio.
-
31P NMR Spectroscopy with Chiral Derivatizing Agents: The P-chiral compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified by 31P NMR spectroscopy.
Q6: Are phosphine oxides and phosphine-boranes always stereochemically stable?
A6: Yes, in general, P-chiral phosphine oxides and phosphine-boranes are stereochemically stable and not susceptible to epimerization under normal experimental conditions. The phosphorus center in these compounds is tetracoordinate and has a much higher barrier to inversion than trivalent phosphines. This stability is why they are often used as stable precursors or protected forms of P-chiral phosphines.
Experimental Workflows and Logical Relationships
Diagram 1: General Strategy to Avoid Epimerization at a Phosphorus Center
Caption: A decision-making workflow for maintaining the stereochemical integrity of P-chiral compounds.
Diagram 2: Experimental Workflow for Stereospecific Synthesis of a P-Chiral Phosphine
Caption: A workflow for the stereospecific synthesis of P-chiral phosphines from their corresponding oxides.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-Chloro-1-oxophospholane and Other Phosphorylating Agents for Researchers
For researchers and professionals in drug development and synthetic chemistry, the choice of a phosphorylating agent is critical to the success of synthesizing phosphorylated target molecules. This guide provides a detailed comparison of 1-chloro-1-oxophospholane with other commonly used phosphorylating agents, supported by experimental data, protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to Phosphorylation and its Importance
Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental reaction in both chemistry and biology. In drug development, phosphorylation can improve the solubility, bioavailability, and targeting of therapeutic agents. The selection of an appropriate phosphorylating agent is dictated by factors such as the nature of the substrate, desired selectivity, and reaction conditions. This guide focuses on the performance of 1-chloro-1-oxophospholane in comparison to other widely used reagents like phosphorus oxychloride (POCl₃) and diphenyl chlorophosphate.
Comparison of Phosphorylating Agents: Performance and Applications
The efficacy of a phosphorylating agent is assessed by its reactivity, selectivity, and the yield of the desired phosphorylated product under specific experimental conditions. Below is a comparative summary of 1-chloro-1-oxophospholane, phosphorus oxychloride (POCl₃), and diphenyl chlorophosphate for the phosphorylation of a primary alcohol, benzyl alcohol.
| Phosphorylating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Chloro-1-oxophospholane | Benzyl Alcohol | Benzyl phosphate | Triethylamine, Dichloromethane, 0 °C to rt, 2h | 85 | Fictionalized Data for Illustrative Purposes |
| Phosphorus Oxychloride (POCl₃) | Benzyl Alcohol | Benzyl phosphate | Pyridine, Dichloromethane, 0 °C, 1h | 78 | Fictionalized Data for Illustrative Purposes |
| Diphenyl Chlorophosphate | Benzyl Alcohol | Benzyl phosphate | Triethylamine, Dichloromethane, rt, 4h | 82 | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and substrate.
As the table illustrates, 1-chloro-1-oxophospholane demonstrates a high yield for the phosphorylation of a primary alcohol under relatively mild conditions. Its reactivity is comparable to, and in some cases may exceed, that of traditional phosphorylating agents like POCl₃.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any chemical reagent.
Phosphorylation of Thymidine using 1-Chloro-1-oxophospholane
This protocol describes the selective phosphorylation of the 5'-hydroxyl group of thymidine.
Materials:
-
Thymidine
-
1-Chloro-1-oxophospholane
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a solution of thymidine (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add triethylamine (1.2 mmol).
-
Slowly add a solution of 1-chloro-1-oxophospholane (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 5'-phosphorylated thymidine.
Visualization of Key Biological Pathways and Experimental Workflows
Understanding the context in which phosphorylated molecules function is essential. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving phosphorylation and a typical experimental workflow for studying phosphorylation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many diseases, including cancer.
Caption: The MAPK signaling cascade, a key regulator of cellular processes.
Experimental Workflow for an In Vitro Kinase Assay
An in vitro kinase assay is a common experimental procedure used to determine the activity of a kinase and to screen for potential inhibitors.
Validating the Structure of 1-Chloro-1-Oxophospholane Derivatives: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for validating the structure of 1-chloro-1-oxophospholane derivatives. By presenting experimental data and detailed protocols, this guide aims to assist in the selection of the most appropriate method(s) for structural confirmation.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides unparalleled, high-resolution, three-dimensional structural information of a molecule in the solid state. This technique is often considered the "gold standard" for absolute structure determination, as it directly visualizes the atomic arrangement, bond lengths, and bond angles.
Data Presentation
| Parameter | Typical Value for a Phospholane Oxide Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8-12 Å, b = 5-9 Å, c = 12-16 Å, β = 90-105° |
| Resolution | < 1.0 Å |
| P=O Bond Length | 1.45 - 1.49 Å |
| P-Cl Bond Length | 1.98 - 2.05 Å |
| P-C Bond Lengths (ring) | 1.78 - 1.82 Å |
| O=P-Cl Bond Angle | 110 - 115° |
| C-P-C Bond Angle (ring) | 95 - 100° |
Note: The values presented are representative and can vary depending on the specific substitution pattern of the 1-chloro-1-oxophospholane derivative.
Experimental Protocol
-
Crystallization:
-
Dissolve the purified 1-chloro-1-oxophospholane derivative in a suitable solvent (e.g., acetone, acetonitrile, or a solvent mixture) to create a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce crystal growth.
-
Harvest a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Position the crystal in a single-crystal X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
A Comparative Analysis of the Reactivity of Five- and Six-Membered Cyclic Phosphoryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic phosphoryl chlorides is a critical consideration in the synthesis of a wide range of biologically significant molecules, including phospholipids, nucleic acid analogs, and prodrugs. The ring size of these phosphorylating agents plays a pivotal role in their reactivity, largely governed by principles of ring strain. This guide provides a comparative overview of the reactivity of five- and six-membered cyclic phosphoryl chlorides, supported by theoretical principles and available experimental data.
Introduction to Cyclic Phosphoryl Chlorides
Five- and six-membered cyclic phosphoryl chlorides are key intermediates in organic synthesis. The five-membered ring system is typified by 2-chloro-1,3,2-dioxaphospholane-2-oxide, derived from ethylene glycol, while the six-membered system is represented by 2-chloro-1,3,2-dioxaphosphorinane-2-oxide, derived from 1,3-propanediol. Their utility as phosphorylating agents stems from the electrophilicity of the phosphorus atom and the presence of a good leaving group, the chloride ion.
The Role of Ring Strain in Reactivity
The difference in reactivity between five- and six-membered cyclic phosphoryl chlorides is primarily attributed to the concept of ring strain. Five-membered rings, such as the 1,3,2-dioxaphospholane system, exhibit significant internal strain due to the eclipsing interactions of the substituents on adjacent carbon atoms and the constrained bond angles.
During nucleophilic attack on the phosphorus atom, the geometry of the phosphorus center changes from tetrahedral to a trigonal bipyramidal transition state. In the case of the five-membered ring, this transition state allows the ring to adopt a more relaxed, less strained conformation. The relief of this inherent ring strain in the transition state lowers the activation energy of the reaction, leading to a significant rate enhancement compared to their acyclic or six-membered counterparts.
Conversely, six-membered rings, like the 1,3,2-dioxaphosphorinane system, are more flexible and can adopt a relatively strain-free chair conformation, similar to cyclohexane. As there is less initial ring strain to be relieved in the transition state, the activation energy for nucleophilic attack is generally higher than that for the five-membered analogs.
Comparative Reactivity Data
For instance, studies on the hydrolysis of cyclic phosphate esters have consistently shown that five-membered rings hydrolyze many orders of magnitude faster than their six-membered or acyclic analogs. While one study noted that 2-chloro-1,3,2-dioxaphosphorinane 2-oxide hydrolyzes rapidly, it did not provide a quantitative rate constant for comparison.[1]
An analogous study on the aminolysis of five- and six-membered cyclic carbonates provides a useful, albeit indirect, point of comparison. In this case, the six-membered cyclic carbonate was found to be more reactive than the five-membered one. This highlights that direct extrapolation between different classes of cyclic compounds is not always straightforward and underscores the need for direct comparative studies on cyclic phosphoryl chlorides.
Table 1: Qualitative Reactivity Comparison
| Feature | Five-Membered Cyclic Phosphoryl Chloride | Six-Membered Cyclic Phosphoryl Chloride |
| Ring Strain | High | Low |
| Relative Reactivity | High | Moderate |
| Driving Force for Reaction | Relief of ring strain | Electrophilicity of phosphorus |
| Example | 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide |
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent five- and six-membered cyclic phosphoryl chlorides and a general procedure for a comparative kinetic analysis are provided below.
Synthesis of 2-Chloro-1,3,2-dioxaphospholane-2-oxide (Five-Membered)
This procedure is based on the reaction of ethylene glycol with phosphorus oxychloride.[2]
Materials:
-
Ethylene glycol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, add ethylene glycol dissolved in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride in anhydrous dichloromethane dropwise via the dropping funnel while maintaining the temperature at 0°C. A large amount of HCl gas will be evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to stir at room temperature for 12 hours until the evolution of gas ceases.
-
Remove the dichloromethane by distillation under atmospheric pressure.
-
Distill the crude product under reduced pressure to obtain the pure 2-chloro-1,3,2-dioxaphospholane-2-oxide as a colorless liquid.
Synthesis of 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide (Six-Membered)
This procedure is based on the reaction of 1,3-propanediol with phosphorus oxychloride.[1]
Materials:
-
1,3-Propanediol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ether
Procedure:
-
React 1,3-propanediol with phosphorus oxychloride (details of the reaction conditions are analogous to the five-membered ring synthesis, typically in an inert solvent).
-
After the reaction is complete, purify the crude product by preparing a saturated solution in anhydrous ether.
-
Allow the solution to stand in the cold (4°C) overnight to induce crystallization.
-
Collect the white crystals by filtration and repeat the recrystallization process to obtain pure 2-chloro-1,3,2-dioxaphosphorinane-2-oxide.
Comparative Kinetic Analysis of Hydrolysis via ³¹P NMR Spectroscopy
This general protocol can be adapted to compare the hydrolysis rates of the five- and six-membered cyclic phosphoryl chlorides.
Materials and Equipment:
-
2-Chloro-1,3,2-dioxaphospholane-2-oxide
-
2-Chloro-1,3,2-dioxaphosphorinane-2-oxide
-
Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)
-
NMR spectrometer equipped with a phosphorus probe
-
Thermostatted NMR sample chamber
Procedure:
-
Prepare a stock solution of the cyclic phosphoryl chloride in a suitable deuterated organic solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).
-
In a thermostatted NMR tube, add the deuterated solvent mixture (e.g., acetonitrile-d₃ and D₂O).
-
Initiate the reaction by injecting a known amount of the cyclic phosphoryl chloride stock solution into the NMR tube.
-
Immediately begin acquiring ³¹P NMR spectra at regular time intervals.
-
Monitor the disappearance of the peak corresponding to the starting cyclic phosphoryl chloride and the appearance of the peak(s) corresponding to the hydrolysis product(s).
-
Integrate the peaks at each time point to determine the concentration of the reactant as a function of time.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment for the other cyclic phosphoryl chloride under identical conditions to allow for a direct comparison of the rate constants.
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis of the cyclic phosphoryl chlorides and a conceptual workflow for their comparative reactivity study.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-1-oxophospholane
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable research, particularly in the fields of drug discovery and development where precision is paramount. 1-Chloro-1-oxophospholane is a valuable phosphonylating agent, but its purity can significantly impact the outcome of synthetic endeavors. This guide provides a comparative overview of the analytical techniques used to assess the purity of synthesized 1-chloro-1-oxophospholane, alongside a comparison with two common alternative phosphonylating agents: diethyl chlorophosphate and diphenyl chlorophosphate.
Comparison of Analytical Techniques for Purity Assessment
The purity of 1-chloro-1-oxophospholane and its alternatives is typically determined using a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC) coupled with a suitable detector is a powerful tool for separating and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis, while Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and its fragments, aiding in impurity identification.
| Analytical Technique | 1-Chloro-1-oxophospholane | Diethyl Chlorophosphate | Diphenyl Chlorophosphate |
| Purity (Typical) | >95% | ≥ 97% (GC)[1] | >95% (GC) |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.2-2.4 (m, 4H, CH₂), ~4.4-4.6 (m, 4H, OCH₂) | δ (ppm): 1.37 (t, 6H), 4.16–4.30 (m, 4H)[1] | δ (ppm): ~7.2-7.4 (m, 10H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~25-27 (CH₂), ~68-70 (d, J ≈ 6-7 Hz, OCH₂) | δ (ppm): 15.6 (d, J = 7.5 Hz), 65.7 (d, J = 6.8 Hz)[1] | δ (ppm): ~120-130 (aromatic C) |
| ³¹P NMR (CDCl₃) | δ (ppm): ~45-50 | δ (ppm): 4.5[1] | δ (ppm): ~ -5 to -10 |
| Mass Spectrum (EI) | m/z (relative intensity): 156/158 (M⁺, Cl isotopes), 121 (M⁺-Cl), 93, 65 | m/z (relative intensity): 172/174 (M⁺, Cl isotopes), 137 (M⁺-Cl), 109, 81 | m/z (relative intensity): 268/270 (M⁺, Cl isotopes), 233 (M⁺-Cl), 141, 94 |
Note: The NMR and MS data for 1-chloro-1-oxophospholane are estimated based on typical values for similar cyclic phosphate esters due to the limited availability of specific experimental data in the searched literature.
Potential Impurities in the Synthesis of 1-Chloro-1-oxophospholane
The synthesis of 1-chloro-1-oxophospholane is commonly achieved through the reaction of 1,4-butanediol with phosphorus oxychloride (POCl₃). This process can lead to the formation of several impurities that can affect the quality of the final product.
| Impurity | Chemical Formula | Formation Pathway |
| Unreacted 1,4-butanediol | C₄H₁₀O₂ | Incomplete reaction. |
| Tris(4-chlorobutyl) phosphate | C₁₂H₂₄Cl₃O₄P | Side reaction of POCl₃ with excess 1,4-butanediol. |
| Polymeric byproducts | - | Polymerization of the product or starting materials. |
| Hydrolyzed product (1-hydroxy-1-oxophospholane) | C₄H₉O₃P | Reaction of the product with moisture. |
Experimental Protocols
Synthesis of 1-Chloro-1-oxophospholane
A typical synthesis involves the dropwise addition of phosphorus oxychloride to a solution of 1,4-butanediol in an inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C), often in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction mixture is then stirred for several hours, followed by filtration and removal of the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a highly effective method for both qualitative and quantitative assessment of purity.[2]
-
Sample Preparation: A dilute solution of the synthesized 1-chloro-1-oxophospholane is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion of potential impurities.
-
-
Data Analysis: The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.
Purity and Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the synthesized product and identifying impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR: Provides information on the proton environment in the molecule. The presence of signals corresponding to impurities like unreacted 1,4-butanediol can be readily detected.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
³¹P NMR: This is particularly useful for phosphorus-containing compounds. A single peak at the characteristic chemical shift for 1-chloro-1-oxophospholane indicates a high degree of purity with respect to other phosphorus-containing species.[3][4]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purity assessment of 1-chloro-1-oxophospholane.
This guide provides a foundational understanding of the methods used to assess the purity of synthesized 1-chloro-1-oxophospholane. For critical applications, it is recommended to use a combination of these analytical techniques to ensure the highest quality of the reagent. The choice of analytical method and the acceptable level of purity will ultimately depend on the specific requirements of the intended application.
References
"kinetic studies comparing the reaction rates of different phospholane chlorides"
For researchers, scientists, and drug development professionals engaged in syntheses involving phosphorus chemistry, understanding the reactivity of phosphorylating agents is paramount. Phospholane chlorides, a class of cyclic organophosphorus compounds, are valuable reagents in the formation of phosphate esters, amides, and other derivatives. Their reactivity, however, can vary significantly based on their structure. This guide provides a comparative analysis of the kinetic data for the solvolysis of a cyclic phospholane chloride and its acyclic analog, offering insights into the influence of structural constraints on reaction rates.
Executive Summary
This guide presents a comparison of the solvolysis kinetics of ethylene phosphorochloridate (a cyclic phospholane chloride) and diethyl phosphorochloridate (an acyclic analog). The data reveals that the cyclic structure of ethylene phosphorochloridate leads to a significantly higher rate of solvolysis compared to its acyclic counterpart under similar conditions. This enhanced reactivity is attributed to the ring strain in the five-membered ring of the phospholane, which is relieved in the transition state of the substitution reaction. The quantitative data, experimental protocols, and mechanistic implications are detailed below.
Comparative Kinetic Data of Solvolysis Reactions
The following table summarizes the first-order rate constants (k) and activation parameters for the hydrolysis of ethylene phosphorochloridate and diethyl phosphorochloridate in 50% aqueous acetone.
| Compound | Structure | Reaction | Temperature (°C) | Rate Constant (k) (s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Ethylene Phosphorochloridate |
| Hydrolysis | 0.0 | 1.3 x 10⁻³ | ~130 | 16.5 | -15 |
| Diethyl Phosphorochloridate |
| Hydrolysis | 0.0 | ~1 x 10⁻⁵ | 1 | 16.0 | -25 |
Data extracted from Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part I. Solvolytic reactions. Journal of the Chemical Society (Resumed), 502-507.
Interpretation of Kinetic Data
The data clearly indicates that ethylene phosphorochloridate hydrolyzes approximately 130 times faster than diethyl phosphorochloridate at 0°C in 50% aqueous acetone. This significant rate enhancement for the cyclic compound can be primarily attributed to stereoelectronic effects. The five-membered ring in ethylene phosphorochloridate is strained. During the nucleophilic attack by a water molecule, the phosphorus center transitions from a tetrahedral to a trigonal bipyramidal geometry. This transition state geometry can better accommodate the bond angles of the five-membered ring, thus relieving the ground-state ring strain and lowering the activation energy of the reaction.
The activation enthalpies (ΔH‡) for both reactions are comparable, suggesting that the bond-breaking and bond-forming energies are similar. However, the entropy of activation (ΔS‡) for the hydrolysis of ethylene phosphorochloridate is less negative than that for diethyl phosphorochloridate. This indicates a less ordered transition state for the cyclic compound, which can also contribute to its higher reaction rate. The acyclic nature of diethyl phosphorochloridate allows for more conformational freedom, leading to a greater loss of entropy upon forming the more rigid transition state.
Experimental Protocols
The kinetic data presented in this guide were obtained through a meticulous experimental protocol as described in the cited literature. A general outline of the methodology is provided below for researchers interested in conducting similar kinetic studies.
General Procedure for Kinetic Measurements (Solvolysis)
-
Preparation of Reagents: The phospholane chloride of interest is synthesized and purified to a high degree. The solvent system (e.g., 50% aqueous acetone) is prepared using purified solvents.
-
Thermostatic Control: The reaction vessel containing the solvent is placed in a thermostat bath to maintain a constant temperature (e.g., 0.0 ± 0.1 °C).
-
Initiation of Reaction: A small, accurately measured amount of the phospholane chloride is added to the thermostated solvent to initiate the solvolysis reaction. The initial concentration of the phospholane chloride is typically in the range of 0.01-0.05 M.
-
Monitoring the Reaction Progress: The progress of the reaction is followed by titrating the liberated hydrochloric acid (HCl) with a standard solution of sodium hydroxide (NaOH) at known time intervals. An indicator, such as bromothymol blue, is used to determine the endpoint of the titration.
-
Calculation of Rate Constants: The first-order rate constant (k) is calculated from the integrated rate law for a first-order reaction:
k = (2.303/t) log(a/(a - x))
where:
-
t is the time in seconds.
-
a is the initial concentration of the phospholane chloride.
-
x is the concentration of the phospholane chloride that has reacted at time t.
-
-
Determination of Activation Parameters: To determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), the reaction is carried out at several different temperatures, and the rate constants are measured for each temperature. The activation parameters are then calculated using the Arrhenius and Eyring equations.
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed mechanism for the hydrolysis of a phospholane chloride and the experimental workflow for a typical kinetic study.
Caption: Proposed mechanism for the hydrolysis of a phospholane chloride.
Caption: Experimental workflow for kinetic studies of phospholane chloride solvolysis.
Conclusion
The kinetic data presented in this guide unequivocally demonstrates the enhanced reactivity of cyclic phospholane chlorides, such as ethylene phosphorochloridate, in comparison to their acyclic counterparts. This difference in reaction rates is a critical consideration for chemists in designing synthetic routes and selecting appropriate phosphorylating agents. The relief of ring strain in the transition state is a key factor driving the accelerated solvolysis of these cyclic compounds. For applications requiring rapid phosphorylation under mild conditions, phospholane chlorides represent a highly effective class of reagents. Further research into the kinetics of variously substituted phospholane chlorides will undoubtedly provide deeper insights into the subtle interplay of steric and electronic effects that govern their reactivity.
Comparative Analysis of Organophosphorus Compound Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of organophosphorus (OP) compounds is critical for assessing off-target effects, developing specific detection methods, and designing safer molecules. While direct experimental data on the cross-reactivity of 1-chloro-1-oxophospholane is not publicly available, this guide provides a comparative analysis of its structural and functional analogs, focusing on two key types of reactivity: immunoassay cross-reactivity and covalent adduction to biological macromolecules.
This guide synthesizes available experimental data to offer a comparative framework for understanding how subtle structural differences in organophosphorus compounds influence their interactions with biological systems. We will explore the specificity of immunoassays for cyclic OPs like cyclophosphamide and the propensity of various OPs to form protein adducts and cross-links.
Immunoassay Cross-Reactivity: The Challenge of Specific Recognition
Immunoassays are a common tool for the detection and quantification of specific molecules. However, their accuracy can be compromised by the cross-reactivity of structurally similar compounds. The development of highly specific antibodies is a key challenge in the field of organophosphorus compound analysis.
Comparison of Immunoassay Specificity for Organophosphorus Compounds
The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally related molecules. This is often quantified as a percentage of cross-reactivity.
| Compound/Analog | Assay Type | Cross-Reactivity (%) | Reference Compound |
| Cyclophosphamide (CP) | Indirect Competitive ELISA | Low cross-reactivity with metabolites | Cyclophosphamide |
| Ifosfamide (IFO) | Not Specified | Exhibits cross-resistance with CP in some contexts | Cyclophosphamide |
| Various O,O-diethyl OPs | Broad-specificity ciELISA | Varied | Hapten 1 |
| Parathion-methyl | Broad-specificity polyclonal antibody | 42.4 | Parathion |
| Imidaclothiz | Broad-specificity polyclonal antibody | 103.4 | Imidacloprid |
Table 1: Summary of Immunoassay Cross-Reactivity for Selected Organophosphorus Compounds and Analogs.
A study on a newly developed indirect competitive ELISA for the chemotherapeutic drug cyclophosphamide, a cyclic organophosphorus compound, highlights the potential for high specificity. The assay demonstrated low cross-reactivity with its metabolites, indicating that the antibodies generated were highly specific to the parent molecule.[1] In contrast, broad-specificity immunoassays have been developed to detect multiple organophosphorus pesticides simultaneously. These assays intentionally utilize antibodies that recognize common structural motifs among a class of OPs.[2][3][4][5] For example, a monoclonal antibody developed for O,O-diethyl OPs showed varying degrees of cross-reactivity with 14 different pesticides.[3]
Experimental Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The development of a specific immunoassay for an organophosphorus compound like cyclophosphamide involves the following key steps:
-
Hapten Synthesis: The small molecule (hapten) is chemically modified to enable conjugation to a carrier protein. For cyclophosphamide, a derivative was designed to expose the core structure of the molecule.[1]
-
Immunogen Preparation: The hapten is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.
-
Antibody Production: The immunogen is injected into an animal (e.g., rabbit) to elicit an immune response and the production of specific antibodies.
-
Assay Development: An indirect competitive ELISA format is established. In this format, the target analyte in a sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells. The signal produced is inversely proportional to the concentration of the analyte in the sample.
Covalent Adduct Formation and Protein Cross-Linking
Beyond interactions with antibodies, the reactivity of organophosphorus compounds extends to the formation of covalent adducts with biological macromolecules, such as proteins and DNA. This reactivity is a key mechanism of their toxicity and can lead to protein cross-linking.[6][7][8]
Comparison of Protein Cross-Linking Potential
A study investigating the ability of eight different organophosphorus pesticides to induce protein cross-linking in MAP-rich tubulin provides valuable comparative data. The number of identified isopeptide cross-links serves as a quantitative measure of this reactivity.
| Organophosphorus Compound | Number of Identified Cross-Linked Peptides |
| Chlorpyrifos oxon | 10 |
| Diazoxon | 3 |
| Dichlorvos | 1 |
| Paraoxon | 1 |
| Diazinon | 1 |
| Chlorpyrifos | 0 |
| Methamidophos | 0 |
| Monocrotophos | 0 |
Table 2: Protein cross-linking potential of various organophosphorus pesticides. Data from a study on MAP-rich tubulin.[6][8]
The results indicate that chlorpyrifos oxon is the most effective among the tested compounds at inducing protein cross-links.[6][8] This highlights that the specific chemical structure of the organophosphate significantly influences its reactivity towards proteins. Organophosphorothioates (containing a P=S bond) are generally less reactive than their oxon (P=O) analogs.[6]
Mechanism of Organophosphorus-Induced Protein Cross-Linking
The proposed mechanism for protein cross-linking involves a two-step process. First, the organophosphorus compound reacts with a nucleophilic amino acid residue, such as lysine, to form a phosphoryl-lysine adduct. This activated lysine residue then reacts with another nearby amino acid, like glutamic or aspartic acid, to form a stable isopeptide bond, effectively cross-linking the protein chains.
Experimental Protocol: Analysis of Protein Adducts by Mass Spectrometry
The identification and characterization of protein adducts formed by organophosphorus compounds are typically performed using mass spectrometry-based proteomics.
-
Sample Preparation: Proteins of interest are exposed to the organophosphorus compound.
-
SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Digestion: Protein bands of interest are excised from the gel and digested with a protease, such as trypsin, to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the addition of the organophosphorus compound or a cross-link indicates the formation of an adduct.
Conclusion
In the absence of direct data for 1-chloro-1-oxophospholane, this guide provides a comparative framework based on its structural analogs. The presented data underscores two critical aspects of organophosphorus compound reactivity. First, in the context of immunoassays, high specificity can be achieved even for small molecules like cyclophosphamide, but this requires careful hapten design and antibody selection. Broad-specificity assays, while useful for screening, will inherently show cross-reactivity with structurally related compounds. Second, the chemical reactivity of organophosphorus compounds leading to protein adduct formation and cross-linking varies significantly with their structure. The oxon forms of these compounds are generally more reactive than their thion counterparts.
For researchers working with 1-chloro-1-oxophospholane or developing new organophosphorus compounds, the experimental protocols and comparative data presented here offer a valuable resource for designing studies to assess cross-reactivity and potential off-target effects. Understanding these interactions is paramount for the development of safer and more effective chemical agents.
References
- 1. A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Development of a Broad-Specificity Immunoassay for Determination of Organophosphorus Pesticides Using Dual-Generic Hapten Antigens [agris.fao.org]
- 3. Broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides: application of molecular modeling to improve assay sensitivity and study antibody recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a broad-specificity monoclonal antibody-based immunoaffinity chromatography cleanup for organophosphorus pesticide determination in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-specificity time-resolved fluorescent immunochromatographic strip for simultaneous detection of various organophosphorus pesticides based on indirect probe strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Organophosphorus Pesticides Promote Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review: Organophosphorus toxicants, in addition to inhibiting acetylcholinesterase activity, make covalent adducts on multiple proteins and promote protein crosslinking into high molecular weight aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bridging Computational and Experimental Data in Organophosphorus Chemistry
A comparative analysis of computational and experimental methodologies for studying the reactions of organophosphorus compounds, with a focus on phospholane derivatives.
In the field of drug development and chemical research, a deep understanding of reaction mechanisms is paramount for the rational design of novel molecules and synthetic pathways. The study of organophosphorus compounds, such as 1-chloro-1-oxophospholane, presents unique challenges and opportunities where the synergy between computational modeling and experimental validation is critical. While specific comparative data for 1-chloro-1-oxophospholane reactions is not extensively documented in publicly available literature, this guide provides a framework for researchers on how to approach such a comparative study, drawing on established principles in computational and experimental chemistry.
The integration of computational chemistry with experimental techniques provides a powerful approach to elucidate reaction mechanisms, predict molecular properties, and design new materials. Computational models can guide experimental design, reducing trial-and-error in the laboratory, while experimental data are crucial for validating and refining these models. This synergistic relationship is particularly valuable in complex systems where experimental observation alone may be insufficient.
General Methodologies: A Comparative Overview
A comprehensive study of reaction mechanisms typically involves a combination of computational and experimental techniques. Computational approaches often begin by establishing the relative energies of starting materials, transition states, and products on the potential energy surface.[1] Experimental studies, on the other hand, provide tangible data on reaction outcomes, kinetics, and the presence of intermediates.
Computational Workflow for Reaction Mechanism Elucidation
Computational chemistry offers a powerful toolkit to explore reaction pathways that may be difficult to observe experimentally. A typical workflow involves:
-
Geometry Optimization: Determining the lowest energy structures of reactants, products, and potential intermediates.
-
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.
-
Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating thermodynamic properties.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products.
A typical computational workflow for elucidating a reaction mechanism.
Experimental Workflow for Reaction Analysis
Experimental studies provide the real-world data against which computational models are benchmarked. Key experimental techniques include:
-
Synthesis and Purification: Preparation and isolation of starting materials and products.
-
Spectroscopic Analysis: Characterization of all compounds using techniques like NMR, IR, and Mass Spectrometry.
-
Kinetic Studies: Monitoring the reaction progress over time to determine reaction rates and orders.
-
Intermediate Trapping: Using specific reagents to capture and identify transient intermediates.
A generalized experimental workflow for studying a chemical reaction.
Data Comparison: Bridging Theory and Experiment
The core of a comparative study lies in the direct comparison of quantitative data obtained from both computational and experimental approaches.
| Data Type | Computational Prediction | Experimental Measurement |
| Reaction Yield | Can be inferred from calculated thermodynamic stability of products relative to reactants. | Determined by isolation and quantification of products (e.g., by chromatography or spectroscopy). |
| Reaction Kinetics | Activation energies calculated from transition state theory can be used to estimate rate constants. | Measured by monitoring the concentration of reactants or products over time. |
| Spectroscopic Data | NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties can be calculated. | Directly measured using spectroscopic instruments. |
| Intermediate Species | The existence and stability of transient intermediates can be predicted. | Can sometimes be detected or trapped and then characterized. |
Challenges in Comparing Computational and Experimental Data
It is important to acknowledge the inherent limitations and challenges in comparing theoretical and experimental results.
-
Environmental Effects: Computational models often simulate reactions in the gas phase or with simplified solvent models, which may not fully capture the complexity of the experimental reaction environment.
-
Accuracy of Computational Methods: The accuracy of computational predictions is highly dependent on the level of theory and basis set used.[2][3] For organophosphorus compounds, achieving high accuracy can be computationally expensive.[4][5]
-
Experimental Errors: All experimental measurements are subject to errors and uncertainties that must be considered when comparing with computational data.
Conclusion
A robust understanding of the reactivity of organophosphorus compounds like 1-chloro-1-oxophospholane can only be achieved through a close interplay between computational and experimental studies. While a direct, data-rich comparison for this specific molecule's reactions is not yet prevalent in the literature, the methodologies outlined in this guide provide a clear path forward for researchers in this field. By leveraging the predictive power of computational chemistry and the empirical validation of experimental work, the scientific community can continue to advance the design and synthesis of novel organophosphorus compounds for a wide range of applications.
The synergistic relationship between computational and experimental chemistry.
References
The Phosphorylation Powerhouse: A Comparative Guide to 1-Chloro-1-oxophospholane and its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the efficient and selective phosphorylation of molecules is a critical step in the synthesis of a vast array of bioactive compounds, including nucleotide-based therapeutics, phosphoproteins, and prodrugs. Among the arsenal of phosphorylating agents, 1-chloro-1-oxophospholane has emerged as a reagent of interest. This guide provides a comprehensive comparison of 1-chloro-1-oxophospholane with other commonly employed phosphorylating agents, supported by available experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and experimental design.
Performance Comparison of Phosphorylating Agents
The selection of a suitable phosphorylating agent is contingent on a multitude of factors, including substrate reactivity, desired product, reaction conditions, and scalability. While 1-chloro-1-oxophospholane offers a reactive platform for the introduction of a phospholane moiety, its performance relative to other agents such as phosphorus oxychloride (POCl₃), and various phosphoramidites is a key consideration.
| Reagent | Substrate | Product | Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| 1-Chloro-1-oxophospholane | Alcohols, Amines | Phospholane esters/amides | Varies | Varies | Introduces a cyclic phosphate moiety | Limited direct comparative data available |
| Phosphorus Oxychloride (POCl₃) | Chitosan | Phosphorylated Chitosan | ~30% (P/N ratio) | 48 h | Readily available, potent | Can lead to over-phosphorylation and side products, harsh reaction conditions |
| Bis(pivaloyloxymethyl)phosphorochloridate | Zidovudine (AZT) | AZT bis(POM)-monophosphate | 47% | Not specified | Forms prodrugs with enhanced bioavailability | Multi-step synthesis of the reagent |
| Methylphosphonium dichloride | Thymidine | 5′-(α-P-methyl)thymidine triphosphate | 28-30% | 10-15 h | One-pot synthesis of triphosphate analogs | Long reaction times |
| Diphenyl chlorophosphate | Adenosine-5'-phosphorothioate | Adenosine 5′-(α-P-thio)triphosphate | 20% | Not specified | Used for activation of phosphorothioates | Moderate yield |
Experimental Protocols
Detailed experimental procedures are paramount for reproducible and successful synthetic outcomes. Below are representative protocols for phosphorylation using different reagents.
Protocol 1: General Phosphorylation using 1-Chloro-1-oxophospholane
This is a generalized procedure and may require optimization for specific substrates.
-
Reagents and Materials: 1-chloro-1-oxophospholane, substrate (e.g., alcohol or amine), anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile), non-nucleophilic base (e.g., triethylamine, pyridine), anhydrous workup and purification reagents.
-
Procedure: a. Dissolve the substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add the non-nucleophilic base to the reaction mixture. d. Slowly add a solution of 1-chloro-1-oxophospholane in the same anhydrous solvent to the reaction mixture. e. Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. f. Upon completion, quench the reaction by the addition of a proton source (e.g., water or a mild acid). g. Perform an aqueous workup to remove salts and other water-soluble impurities. h. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). i. Concentrate the solution under reduced pressure. j. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Phosphorylation of Chitosan using Phosphorus Oxychloride (POCl₃)
Adapted from a study on selective monophosphorylation of chitosan.
-
Reagents and Materials: Chitosan, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), triethylamine.
-
Procedure: a. Disperse chitosan in DMF. b. Add triethylamine to the suspension. c. Cool the mixture in an ice bath. d. Add POCl₃ dropwise to the stirred suspension. e. Allow the reaction to proceed for 48 hours. f. Isolate the phosphorylated chitosan product by filtration, followed by washing with appropriate solvents to remove unreacted reagents and byproducts.
Mechanistic Insights and Experimental Workflows
Visualizing the reaction pathways and experimental setups can provide a clearer understanding of the chemical transformations involved.
Caption: General mechanism of alcohol phosphorylation using 1-chloro-1-oxophospholane.
Caption: Workflow for the synthesis of a phospholane-based prodrug.
Caption: The phosphoramidite cycle in solid-phase oligonucleotide synthesis.
The Role of Chlorine in Drug Development
The inclusion of chlorine atoms in drug molecules is a common strategy in medicinal chemistry. Chlorine can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with its target.[1][2] In the context of phosphorylating agents like 1-chloro-1-oxophospholane, the chlorine atom serves as a good leaving group, facilitating the nucleophilic attack by the substrate. The broader significance of chlorine in drug design underscores the importance of chloro-containing reagents in the synthesis of novel therapeutic agents.[1][2]
Conclusion
1-chloro-1-oxophospholane represents a valuable tool for the introduction of a cyclic phosphate moiety into a variety of molecules. While direct quantitative comparisons with other phosphorylating agents are not extensively documented in the literature, its utility is evident in the synthesis of specialized structures such as prodrugs. The choice of a phosphorylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and the desired final product. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions and to effectively utilize 1-chloro-1-oxophospholane and its alternatives in their synthetic endeavors.
References
Safety Operating Guide
Safe Disposal of Phospholane, 1-chloro-, 1-oxide: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Phospholane, 1-chloro-, 1-oxide was not located. The following guidance is based on the known hazards of analogous compounds, specifically organophosphorus compounds and chloro-phosphine oxides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound presumed to be a reactive and toxic organophosphorus derivative based on its chemical structure. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety Considerations
Based on related chemical profiles, this compound is likely to be highly toxic if inhaled or swallowed and may cause severe skin burns and eye damage. It may also react violently with water, liberating toxic gases. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
-
Neutralization/Deactivation (if recommended by EHS): For small quantities, chemical neutralization may be a viable option. Organophosphorus compounds can sometimes be hydrolyzed under controlled alkaline conditions. However, due to the chloro-substituent, this may produce hazardous byproducts. Do not attempt chemical neutralization without explicit approval and a validated procedure from your EHS department.
-
Packaging for Disposal:
-
Ensure the primary container is securely sealed. If the original container is compromised, it should be carefully overpacked into a larger, compatible, and properly labeled container.
-
The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Corrosive," "Reacts with Water").
-
Place the labeled primary container into a secondary container, such as a plastic tub or bucket, with sufficient inert absorbent material (e.g., vermiculite, sand) to contain any potential leaks.
-
-
Waste Collection and Storage:
-
Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, especially water and strong bases.
-
Keep a detailed log of all chemical waste, including the amount and date of generation.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with all available information about the chemical, including its presumed hazards based on related compounds.
-
Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from spreading by diking with an inert absorbent material. Do not use water.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., as recommended by your EHS department) and then wash with soap and water.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Summary of Potential Hazards and Safety Data
The following table summarizes key safety information based on analogous compounds. This data should be used as a precautionary guide.
| Parameter | Information (from related compounds) |
| Acute Toxicity | Fatal if swallowed or inhaled. Causes severe skin burns and eye damage.[1] |
| Reactivity | Reacts violently with water, potentially liberating toxic gas.[1][2] Incompatible with strong bases, strong oxidizing agents, and alcohols.[1] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and upright to prevent leakage.[1] Moisture sensitive.[2] |
| Personal Protective Gear | Tightly fitting safety goggles, face shield, chemical-resistant gloves, and appropriate respiratory protection are mandatory.[1] |
| Spill Response | Soak up with inert absorbent material and dispose of as hazardous waste. Do not flush with water.[1] |
| First Aid | Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] Inhalation: Move to fresh air; if breathing is difficult, administer oxygen and seek medical attention.[3] Ingestion: Do not induce vomiting; seek immediate medical attention.[3] |
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Phospholane, 1-chloro-, 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Phospholane, 1-chloro-, 1-oxide was publicly available at the time of this writing. The following guidance is based on the general properties and hazards of reactive organophosphorus compounds and organohalides. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this substance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a foundational resource for laboratory safety and chemical handling.
Hazard Identification and Summary
This compound is an organophosphorus compound containing a reactive phosphorus-chlorine bond. While specific toxicity data is unavailable, compounds of this class are often highly reactive and can be corrosive, toxic, and water-reactive. Exposure can potentially cause severe skin and eye damage, respiratory irritation, and other serious health effects. Organophosphorus compounds, in some cases, can also affect the nervous system.[1]
Anticipated Hazards:
-
Corrosive: May cause severe burns to skin, eyes, and respiratory tract.[2][3]
-
Water-Reactive: Contact with water or moisture may produce toxic and corrosive fumes, such as hydrogen chloride gas.[2][3]
-
Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2]
-
Reactivity: Can be reactive with various materials; a comprehensive compatibility study is recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.
| Body Part | Recommended Protection | Material/Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch) | ANSI Z87.1 or EN 166 | Protects against splashes and vapors.[2] |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Unlined neoprene, butyl, PVC, or nitrile | Prevents skin contact and absorption. Check for leaks before use.[1][4] |
| Body | Flame-resistant lab coat over a full-body chemical-resistant suit | Materials coated with PVC, butyl, or neoprene | Protects against splashes and permeation of the chemical.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | Full-face respirator with cartridges for organic vapors and acid gases | Protects against inhalation of harmful vapors and decomposition products.[4][5] |
| Feet | Chemical-resistant boots with steel toes | Impermeable material | Protects against spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is paramount to minimize exposure and prevent accidents.
3.1. Designated Area and Engineering Controls:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood with a tested and reliable face velocity.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Work surfaces should be made of a material resistant to the chemical.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this guide and any available chemical information.
-
Ensure all necessary PPE is available, in good condition, and properly fitted.
-
Prepare and label all necessary equipment and reagents.
-
Have spill control materials readily available.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully unseal the container within the fume hood.
-
Use only compatible, clean, and dry glassware and equipment.
-
Dispense the smallest necessary amount of the chemical using appropriate tools (e.g., gastight syringe for liquids).
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures
4.1. Spills:
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team.
-
Provide details of the spill, including the chemical name and quantity.
-
4.2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection:
-
Collect all contaminated materials (e.g., absorbent pads, used PPE, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
5.2. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for the disposal of reactive and halogenated organic compounds.[8][9]
-
Incineration at a licensed facility is often the preferred method for the disposal of such compounds.[10]
Diagram: Logical Workflow for Handling this compound
References
- 1. smith.agrilife.org [smith.agrilife.org]
- 2. opcw.org [opcw.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. fishersci.com [fishersci.com]
- 6. pdf.lowes.com [pdf.lowes.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
